molecular formula H2MnO5P B6336429 MANGANESE(III) PHOSPHATE HYDRATE CAS No. 104663-56-1

MANGANESE(III) PHOSPHATE HYDRATE

Cat. No.: B6336429
CAS No.: 104663-56-1
M. Wt: 167.92 g/mol
InChI Key: VRHPRPVJMYLUBR-UHFFFAOYSA-K
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Description

Overview of Manganese Phosphate (B84403) Chemistry in Advanced Materials Science

Manganese phosphates represent a versatile class of inorganic compounds that have garnered considerable research attention for their diverse applications in advanced materials science. acs.org These materials are integral to various industrial processes, most notably as conversion coatings on ferrous metals to provide corrosion resistance and improve lubricity. wikipedia.orgvalencesurfacetech.com The ability of manganese phosphate coatings to form a crystalline, oil-absorbent surface makes them invaluable in the automotive, aerospace, and oil and gas industries for protecting moving parts from wear. wikipedia.orgvalencesurfacetech.com

Beyond traditional applications, manganese phosphates are being explored for their functional properties in modern technologies. Their excellent chemical stability, owing to the strong covalent P-O bonds, combined with favorable electrochemical properties, makes them promising candidates for energy storage applications. researchgate.netresearchgate.net Researchers are investigating various manganese phosphate compositions as electrode materials for lithium-ion batteries and supercapacitors, where their open-framework structures can facilitate ion transport and charge storage. researchgate.netsci-hub.seresearchgate.net Furthermore, the unique optical and catalytic properties of manganese phosphates have led to their use as pigments and catalysts for a range of chemical transformations. acs.orgacs.org The synthesis of different hydrated and anhydrous forms, such as hureaulite, switzerite, and purpurite, allows for the tuning of their physical and chemical properties to suit specific applications. acs.orgwikipedia.orgnih.gov

Significance of Trivalent Manganese in Redox Chemistry and Functional Material Development

The trivalent manganese (Mn³⁺) ion is central to the functionality of many advanced materials due to its distinctive redox chemistry. researchgate.net As a transition metal, manganese can exist in multiple oxidation states, with the Mn³⁺ state being a crucial intermediate in many biological and synthetic redox reactions. hercowater.comindiana.eduyoutube.com The redox potential of the Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ couples can be finely tuned by the coordinating chemical environment, making Mn³⁺-containing materials highly adaptable for applications in catalysis and energy storage. sci-hub.seresearchgate.net

A defining characteristic of the high-spin Mn³⁺ ion (a d⁴ ion) in an octahedral coordination environment is its susceptibility to the Jahn-Teller effect. wikipedia.org This geometric distortion of the [MnO₆] octahedra removes the orbital degeneracy, leading to unique structural and electronic properties that can enhance catalytic activity. wikipedia.orgacs.org In the context of manganese(III) phosphate hydrate (B1144303), this distortion is a key feature of its crystal structure. wikipedia.org The ability of materials to stabilize the Mn³⁺ state is critical for applications like water oxidation catalysis, where the transition between Mn(II) and Mn(III) is a key mechanistic step. acs.orgresearchgate.netnih.govnortheastern.edu However, the Mn³⁺ ion is also prone to disproportionation (2Mn³⁺ → Mn²⁺ + Mn⁴⁺), a reaction that can lead to capacity decay in battery materials but can also be harnessed for specific synthetic pathways. sci-hub.se Consequently, much research is focused on developing host structures, like phosphates, that can stabilize the trivalent manganese ion and leverage its potent redox activity for functional material development. sci-hub.seuctm.edu

Current Research Trajectories and Gaps for Hydrated Manganese(III) Phosphates

Current research on hydrated manganese(III) phosphates is primarily focused on the synthesis of novel structures, characterization of their unique properties, and exploration of their potential in functional applications, particularly in electrochemistry. researchgate.netresearchgate.net Scientists are developing various synthetic methods, including hydrothermal and low-temperature aqueous routes, to control the crystal phase, hydration state, and morphology of these materials. acs.orggoogle.com For instance, different hydrated phases such as MnPO₄·1.5H₂O and MnH₂P₃O₁₀·2H₂O have been synthesized and studied. researchgate.net

A significant area of investigation is their application as electrode materials for batteries and supercapacitors. sci-hub.seresearchgate.net The open-framework structures of some manganese phosphates are advantageous for ion intercalation, and the redox activity of manganese is key to their charge storage capacity. researchgate.netresearchgate.net Another promising research direction is their use as catalysts, especially for water oxidation. Studies on related hydrated manganese(II) phosphates have shown that they can act as efficient water oxidation catalysts, with the in-situ formation of Mn(III) species being crucial for their activity. acs.orgresearchgate.netkaist.ac.kr

Despite this progress, several research gaps remain. There is often difficulty in synthesizing pure, single-phase crystalline samples of specific hydrated manganese(III) phosphates, as many forms are metastable. researchgate.net The precise number and nature of water molecules in the crystal structure can be variable and difficult to determine definitively, yet they play a crucial role in the material's properties. acs.org While the potential for electrochemical applications is clear, more research is needed to understand the complex charge storage mechanisms and to improve the long-term cycling stability of these materials, which can be hampered by the dissolution or disproportionation of Mn³⁺. sci-hub.se A deeper understanding of the structure-property relationships is essential to unlock the full potential of hydrated manganese(III) phosphates in advanced functional materials.

Physical and Structural Properties of Manganese(III) Phosphate Hydrates

PropertyMnPO₄·H₂O (Monohydrate)MnH₂P₃O₁₀·2H₂O
Formula Mass 167.92 g/mol wikipedia.org345.87 g/mol (Calculated)
Appearance Pale-green solid wikipedia.org-
Crystal System Monoclinic wikipedia.orgacs.orgMonoclinic researchgate.net
Space Group P2/c or C2/c acs.orgresearchgate.netP2/c researchgate.net
Lattice Parameters a = 6.912 Å, b = 7.470 Å, c = 7.357 Å, β = 112.3° wikipedia.orgacs.orga = 7.8286 Å, b = 4.9503 Å, c = 12.2541 Å, β = 95.7922° researchgate.net
Unit Cell Volume ~351 ų (Calculated from lattice parameters)472.47 ų researchgate.net
Z (Formula units per cell) 4 wikipedia.org2 researchgate.net
Key Structural Feature Distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra due to Jahn-Teller effect. wikipedia.orgLayered structure with manganese-triphosphate layers and interlayer water molecules. researchgate.net

Thermal Decomposition Data

CompoundOnset of DecompositionFinal Product at High TemperatureReference
MnPO₄·H₂O 200–300 °C oup.comoup.comMn₂P₂O₇ (Manganese(II) pyrophosphate) wikipedia.orgoup.comoup.com
Decomposition Reaction 4MnPO₄·H₂O → 2Mn₂P₂O₇ + 4H₂O + O₂ (at ~420 °C) wikipedia.org

Properties

IUPAC Name

manganese(3+);phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPRPVJMYLUBR-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Mn+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2MnO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for Manganese Iii Phosphate Hydrate Systems

Aqueous Phase Synthesis Approaches

Aqueous-based methods are widely employed for the synthesis of manganese(III) phosphate (B84403) hydrate (B1144303), leveraging the manipulation of precursors, oxidizing agents, and reaction media to direct the formation of the desired crystalline product.

A prevalent method for synthesizing manganese(III) phosphate monohydrate involves the reaction of a manganese(II) salt with phosphoric acid, followed by oxidation. wikipedia.org This approach starts with a readily available and stable Mn(II) precursor, which is then oxidized in situ to the desired Mn(III) state before precipitating as the phosphate hydrate. A typical procedure involves dissolving a soluble Mn(II) salt, such as manganese(II) sulfate (B86663) or manganese(II) chloride, and a soluble phosphate source in an aqueous solution. wikipedia.orggoogle.com An oxidizing agent is then introduced to facilitate the conversion of Mn(II) to Mn(III), leading to the precipitation of MnPO₄·H₂O. google.com

The choice of oxidizing agent is critical for controlling the manganese oxidation state and ensuring the formation of the Mn(III) phosphate rather than other species. The oxidant must be strong enough to convert Mn(II) to Mn(III) but ideally not so strong as to promote further oxidation to higher states like Mn(IV).

Commonly used oxidants include:

Nitric Acid (HNO₃) : This is a frequently cited oxidant for the preparation of manganese(III) phosphate monohydrate from Mn(II) salts and phosphoric acid. wikipedia.org

Sodium Hypochlorite (NaClO) : Solutions of NaClO have been successfully used to oxidize Mn(II) precursors, such as manganese dihydrogen phosphate (Mn(H₂PO₄)₂), to form MnPO₄·H₂O. researchgate.netgoogle.comresearchgate.net The reaction is typically performed under reflux conditions. google.com

Other Oxidants : A variety of other oxidizing agents have been explored, including hydrogen peroxide, sodium peroxide, ozone, and sodium nitrate (B79036). google.com The selection of the oxidant can be tailored based on the desired reaction kinetics and purity of the final product. For instance, the use of potassium permanganate (B83412) (KMnO₄) in the presence of acetic acid has also been reported to oxidize Mn(II) to form the desired Mn(III) phosphate. echemi.comchemicalforums.com

The following table summarizes various oxidants used in the synthesis of MnPO₄·H₂O from Mn(II) precursors.

Oxidizing AgentMn(II) PrecursorPhosphorus SourceKey ConditionsReference
Nitric AcidManganese(II) SulfatePhosphoric AcidStandard precipitation wikipedia.org
Sodium HypochloriteMn(H₂PO₄)₂(from precursor)Reflux, acidic medium researchgate.netgoogle.com
Hydrogen PeroxideManganese ChloridePhosphoric Acid85°C, pH 0, butanol google.com
Potassium PermanganateManganese(II) Acetate(not specified)Glacial acetic acid chemicalforums.com

The composition of the reaction medium plays a significant role in determining the physical characteristics of the resulting manganese(III) phosphate hydrate, such as crystallinity, particle size, and morphology. While purely aqueous systems are effective, mixed-solvent systems, particularly water-ethanol, have been investigated to gain finer control over the precipitation process.

The introduction of an organic solvent like ethanol (B145695) into the aqueous reaction medium can influence the solubility of the reactants and the product, thereby affecting nucleation and crystal growth rates. electrochemsci.org Using ethanol as an inert solvent can reduce both the production and growth rates of MnPO₄·H₂O particles, which is a strategy employed to obtain uniform nanoparticles. electrochemsci.org Research has shown that synthesizing MnPO₄·H₂O in a water-ethanol system at low temperatures can lead to the precipitation of nanocrystalline material. google.comresearchgate.net The control afforded by mixed-solvent systems allows for the preparation of precursor particles with specific morphologies, which can be crucial for subsequent applications. electrochemsci.org A patented method highlights the use of an organic solvent-deionized water system to control the formation speed and refine the product's particle size, resulting in a high-purity product with a uniform particle size distribution of less than 1 micron. google.com

The table below illustrates the effect of solvent composition on the characteristics of the synthesized MnPO₄·H₂O.

Solvent SystemTemperatureResulting Product CharacteristicsReference
Water-Ethanol40°CPrecipitation of MnPO₄·H₂O google.com
Water-EthanolRoom Temp.Nano-sized thin flakes (300-400nm) electrochemsci.org
Anhydrous EthanolNot SpecifiedUniform nano-particles (40-50 nm) electrochemsci.org
Water-Butanol85°CUniform particles, mean size < 1 µm google.com

An alternative synthetic route to this compound involves a comproportionation reaction. This type of reaction utilizes manganese species in both a higher and a lower oxidation state, which react to form the intermediate +3 oxidation state.

In this process, the highly oxidized Mn(VII) is reduced while the Mn(II) is oxidized, converging at the Mn(III) state. The reaction initially forms a diphosphomanganate(III) ion, which is an intermediate species. This complex then slowly converts to the more stable manganese(III) phosphate monohydrate. wikipedia.org This method provides an elegant pathway to the Mn(III) state by carefully balancing the stoichiometry of the high and low valence manganese precursors.

While many synthetic methods for this compound employ heating or strong chemical oxidants, formation under milder, near-ambient conditions is also possible. The synthesis can occur through the slow oxidation of Mn(II) species in the presence of phosphate. For instance, MnPO₄ can be formed using oxygen from the air as the oxidizing agent. echemi.com This process, however, is significantly slower, potentially requiring mixing for extended periods, such as two weeks, to achieve the desired product. echemi.com This slow, gradual formation can be considered a form of spontaneous crystallization, driven by the favorable thermodynamics of forming the stable Mn(III) phosphate solid phase, even with a kinetically slow oxidation step. In contrast, other hydrated manganese phosphates, specifically hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O), have been observed to precipitate spontaneously from aqueous solutions at room temperature without the need for an external oxidant. acs.org

Comproportionation Reactions for this compound Formation

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal syntheses are versatile solution-based methods for crystallizing materials under controlled temperature and pressure conditions. These techniques are particularly effective for producing hydrated phosphate compounds, as the aqueous or solvent medium facilitates ion mobility and reaction kinetics at temperatures typically ranging from 100 to 300°C. For manganese(III) phosphate hydrates, these pathways often involve the in-situ oxidation of a manganese(II) salt in the presence of a phosphate source.

Phase Transformations from Diverse Manganese(II) Phosphate Hydrate Precursors (e.g., Hureaulite, Switzerite)

In the hydrothermal synthesis of manganese phosphates, various manganese(II) phosphate hydrate phases can form as stable intermediates or final products, depending on the reaction conditions. Compounds such as Switzerite (Mn₃(PO₄)₂·7H₂O) and Hureaulite (Mn₅(PO₃OH)₂(PO₄)₂·4H₂O) are common Mn(II) phases observed in these systems.

While these Mn(II) compounds are not typically used as solid starting precursors for direct conversion to Mn(III) phosphates, their formation chemistry provides insight into the conditions required for manganese phosphate crystallization. For instance, Switzerite can be formed at room temperature from aqueous solutions, which upon aging or hydrothermal treatment at temperatures between 100-180°C, transforms into the more stable Hureaulite phase.

The synthesis of this compound via hydrothermal routes necessitates the oxidation of Mn(II) to Mn(III). This is generally achieved by introducing an oxidizing agent into the reaction mixture containing a soluble Mn(II) salt and a phosphate source. The comproportionation reaction between permanganate (Mn(VII)) and Mn(II) in a phosphoric acid medium is one such method to generate the Mn(III) state in solution, which can then precipitate as MnPO₄·H₂O. wikipedia.org Another approach involves the use of oxidants like nitric acid or sodium chlorate with Mn(II) salts in the hydrothermal reactor. wikipedia.orggoogle.com

Optimization of Temperature, Pressure, and Reaction Duration for Specific this compound Phases

The precise control of reaction parameters is critical for isolating specific phases of this compound. Temperature, pressure, and reaction time are interdependent variables that dictate the nucleation and growth kinetics, and ultimately the crystalline structure of the final product.

Temperature: Higher temperatures generally accelerate reaction rates and can lead to denser, less hydrated phases. For example, various Mn(III) diphosphates have been synthesized in the temperature range of 220-270°C (493-543 K). researchgate.net Other syntheses targeting MnPO₄·H₂O have been conducted at lower temperatures, such as 200°C for 3 days or 180°C for 5 days. google.com

Pressure: In hydrothermal synthesis, pressure is primarily a function of the autoclave filling degree and the temperature (autogenous pressure). Elevated pressure increases the solubility of reactants and can influence the stability of different crystalline phases. Syntheses have been reported at pressures up to 100 bar.

Reaction Duration: The duration of the hydrothermal treatment affects crystal growth and phase purity. Insufficient time may result in amorphous products or metastable intermediate phases, while excessively long durations can lead to the formation of more thermodynamically stable, but potentially undesired, phases. Reaction times can range from several hours to multiple days. google.com

The following table summarizes representative conditions for the synthesis of manganese phosphate hydrates, illustrating the range of parameters employed.

Target CompoundPrecursorsTemperature (°C)DurationNotes
MnPO₄·H₂OMn₃O₄, H₃PO₄2003 daysHydrothermal method
MnPO₄·H₂OMn(II) salt, NaClO, H₃PO₄40-1001 hr - 7 daysReflux reaction
Mn(III) DiphosphatesMn(II) salt, H₃PO₄, Oxidant220-270Not specifiedHydrothermal method

Influence of Mineralizing Agents and Chelators (e.g., Citric Acid) on Crystal Growth Anisotropy

Mineralizing agents and chelators are chemical additives that can significantly influence the crystallization process. They can affect solubility, control nucleation rates, and selectively adsorb onto specific crystal faces, thereby directing anisotropic growth.

Citric acid is a well-documented chelating agent in the synthesis of manganese phosphates. It forms stable complexes with Mn²⁺ ions in the precursor solution. This chelation slows the rate of reaction by controlling the availability of free Mn²⁺ ions for precipitation. This moderated crystal growth environment favors the formation of larger, well-defined crystals. For instance, the presence of citric acid in the synthesis of Hureaulite (a Mn(II) phosphate hydrate) has been shown to result in large hexagonal prism-shaped single crystals, demonstrating its powerful role in controlling crystal morphology. While this example pertains to a Mn(II) phase, the underlying principle of using chelators to direct crystal growth is directly applicable to the synthesis of Mn(III) phosphate hydrates as well.

Solid-State Reaction Methodologies

Solid-state synthesis, or the ceramic method, involves the reaction of solid precursors at elevated temperatures to produce a target material. This method is a conventional and powerful tool for producing thermodynamically stable, often anhydrous or less-hydrated, inorganic compounds.

High-Temperature Synthesis from Manganese Phosphates and Oxides under Controlled Atmospheres

The high-temperature synthesis of manganese(III) phosphates typically involves reacting manganese oxides (such as Mn₂O₃ or Mn₃O₄) or other manganese salts with a solid phosphorus source, like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or phosphoric acid. The reactions are carried out in furnaces at temperatures ranging from 200°C to over 800°C. uctm.edu

A common approach involves the thermal decomposition of a divalent manganese precursor, such as manganese oxalate, to form a reactive manganese oxide (e.g., Mn₃O₄), which is then reacted with phosphoric acid. google.com Another method is the direct reaction of manganese-containing minerals, like braunite ((Mn₂O₃)₃MnSiO₃), with phosphoric acid at high temperatures. In such a reaction, it has been observed that the Mn(III) present in the oxide reacts to form manganese(III) phosphates. uctm.edu

Control of the furnace atmosphere (e.g., air, inert gas) can be crucial for maintaining the desired +3 oxidation state of manganese, preventing either reduction to Mn(II) or oxidation.

The table below provides examples of solid-state synthesis conditions for manganese(III) phosphates.

Product PhasePrecursorsTemperature (°C)Atmosphere
Manganese(III) MonophosphateBraunite ((Mn₂O₃)₃MnSiO₃), H₃PO₄200Not specified
Manganese(III) Polyphosphate (Mn(PO₃)₃)Braunite, H₃PO₄400-600Not specified
Manganese(II) Pyrophosphate (Mn₂P₂O₇)MnPO₄·H₂O (as precursor)420Not specified

Note: The final product in the third entry is a Mn(II) compound, resulting from the decomposition of a Mn(III) precursor. wikipedia.org

Mechanistic Investigations of Solid-State Phase Formation

The mechanism of solid-state reactions involves the diffusion of ions through the solid reactants and the newly forming product phase. The process is often initiated at the contact points between reactant particles. As the temperature increases, the kinetic energy of the atoms in the crystal lattice rises, facilitating ionic migration and bond rearrangement.

In the formation of manganese(III) phosphates from manganese oxides and a phosphate source, the mechanism can be viewed as a series of steps:

Decomposition/Dehydration: At initial heating stages, any hydrated precursors or volatile components are removed. For example, phosphoric acid may undergo dehydration and condensation to form pyrophosphoric or polyphosphoric acids.

Interfacial Reaction: The phosphate species reacts with the surface of the manganese oxide particles.

Diffusion: Solid-state diffusion of manganese and phosphate ions through the product layer occurs, allowing the reaction to proceed into the bulk of the particles. This is often the rate-limiting step.

Phase Transformation: As the temperature is further increased, phase transformations can occur in the product. For instance, manganese(III) monophosphate (MnPO₄) formed at 200°C can transform into manganese(III) polyphosphate (Mn(PO₃)₃) at temperatures of 400-600°C. uctm.edu This transformation involves the further dehydration and condensation of phosphate anions.

Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are essential tools for investigating these mechanisms, as they can identify the temperatures at which dehydration, decomposition, and phase transitions occur.

Bio-Inspired and Template-Assisted Synthesis Strategies

Nature frequently utilizes proteins and other biological macromolecules to direct the crystallization of inorganic materials, a process known as biomineralization. nih.gov This principle has been adapted in the laboratory to synthesize hybrid inorganic-organic materials. Research has demonstrated that recombinant collagen can serve as an effective biotemplate for modulating the morphology of manganese phosphate, resulting in the formation of unique, flower-like nanostructures. rsc.orgrsc.orgresearchgate.net

This "green" synthesis approach typically involves the incubation of a manganese(II) salt solution with a collagen protein solution in a buffered environment at room temperature. rsc.org The resulting product is a hybrid material where the inorganic manganese phosphate is intricately integrated with the collagen template. researchgate.net While the precursor is a manganese(II) salt, the proposed reaction mechanism involves a transient manganese(III) species, highlighting a potential pathway for forming manganese(III) phosphate-related structures. rsc.org

Biomineralization Utilizing Biological Templates (e.g., Collagen) for Nanostructure Fabrication

The fabrication of manganese phosphate nanostructures using collagen as a biological template is a prime example of biomimetic materials synthesis. rsc.org Collagen, known for its role in the mineralization of bone and teeth, possesses a unique triple helix structure and specific amino acid sequences that make it an excellent candidate for directing the growth of inorganic materials. nih.govrsc.org

Table 1: Experimental Parameters for Collagen-Templated Synthesis

ParameterConditionObservationReference
Manganese Precursor1.8 mM Mn(NO3)2 or MnCl2Formation of protein-manganese phosphate hybrid nanoflowers nih.govrsc.org
Biological Template0.2 wt% Recombinant Collagen
Solvent/Buffer20 mM PBS buffer (pH 7.4)
Reaction Conditions25 °C for 24 hours

Mechanism of Template-Directed Nucleation and Morphological Control in Manganese(III) Phosphate Hydrates

The mechanism by which collagen templates direct the formation of manganese phosphate nanostructures is a multi-stage process involving nucleation and controlled growth. nih.gov Collagen's essential role is twofold: it induces the initial nucleation of the inorganic crystals and then acts as a scaffold or "glue" to guide the assembly of these crystals into a larger, ordered structure. rsc.orgrsc.orgresearchgate.net

The proposed mechanism for this biomineralization process involves the following key steps:

Initial Complexation: The process is believed to begin at an initial primary growth stage where Mn(III) ions first form a complex with the collagen template. rsc.org The abundant charged amino acids distributed along the protein chain interact with the manganese ions, creating nucleation sites. rsc.org

Primary Crystal Formation: This template-ion interaction results in the formation of primary manganese phosphate crystals directly on the collagen scaffold. rsc.org

Self-Assembly and Growth: In a secondary growth step, these primary crystals undergo further self-assembly. The collagen template likely covers the surface of these initial nanoparticles, stabilizing them and directing their aggregation into nanoflowers with small petals. nih.govrsc.org

Anisotropic Growth: In the final stage, the nanoparticles continue to assemble in an anisotropic (directionally dependent) manner, leading to the ultimate well-ordered, multi-layered nanoflowers with distinct branched petals. nih.govrsc.org

This template-directed mechanism demonstrates significant morphological control, where the biological macromolecule dictates the final shape and hierarchical structure of the inorganic product. rsc.org The unique repetitive (Gly-X-Y)n amino acid sequences and the triple helix structure of collagen are thought to be crucial for its extraordinary capability to create these hybrid nanomaterials. rsc.orgresearchgate.net

Crystallographic and Structural Investigations of Manganese Iii Phosphate Hydrate Phases

Phase Identification and Polymorphism of Manganese(III) Phosphate (B84403) Hydrates

The structural landscape of manganese(III) phosphate hydrates is diverse, featuring different levels of hydration and polymorphic forms. Understanding these phases is crucial for elucidating their properties and potential applications.

Manganese(III) phosphate monohydrate, MnPO₄·H₂O, naturally occurs as the mineral serrabrancaite. wikipedia.orgwikipedia.org Its structure has been a subject of detailed crystallographic studies. Serrabrancaite crystallizes in the monoclinic crystal system, belonging to the space group C2/c. wikipedia.orgresearchgate.net The fundamental building blocks of its structure are chains of corner-sharing [MnO₆] octahedra that extend along the researchgate.net direction. These chains are interconnected by phosphate ([PO₄]) tetrahedra, forming a three-dimensional framework. wikipedia.org

A key feature of the [MnO₆] octahedra in serrabrancaite is their significant distortion. This distortion is a direct consequence of the Jahn-Teller effect, which is commonly observed in high-spin d⁴ complexes like Mn(III). wikipedia.orgresearchgate.net The effect leads to a splitting of the degenerate e_g orbitals, resulting in an elongated or compressed octahedral geometry to achieve a lower energy state. libretexts.org This distortion is evident in the variation of the Mn-O bond lengths within the coordination sphere.

The water molecule in the structure plays a crucial role, being directly coordinated to the manganese ion. The structure can be described as consisting of interconnected distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra. wikipedia.org Hydrogen bonding, involving the hydrogen atoms of the water molecule and the oxygen atoms of the phosphate groups, provides additional stability to the crystal lattice. wikipedia.orgnih.gov

Table 1: Crystallographic Data for MnPO₄·H₂O (Serrabrancaite)

ParameterValueReference
Crystal SystemMonoclinic wikipedia.org
Space GroupC2/c wikipedia.orgresearchgate.net
a (Å)6.914(2) wikipedia.orgresearchgate.net
b (Å)7.468(2) wikipedia.orgresearchgate.net
c (Å)7.364(2) wikipedia.orgresearchgate.net
β (°)112.29(3) wikipedia.orgresearchgate.net
Volume (ų)351.8(1) wikipedia.orgresearchgate.net
Z4 researchgate.net

While the compound Mn₃(PO₄)₂·3H₂O is formally a manganese(II) phosphate, its study provides valuable insights into the stabilization of manganese(III) intermediates. laboratorynotes.comamazonaws.com Research has shown that the flexible crystal structure of hydrated manganese(II) phosphate can facilitate the oxidation of Mn(II) to Mn(III). laboratorynotes.com This is because the less-ordered geometry induced by the bulky phosphate groups can accommodate the Jahn-Teller distortion characteristic of the Mn(III) ion. laboratorynotes.com

Computational analyses have indicated that this structural flexibility stabilizes the Jahn-Teller-distorted Mn(III) state, making the oxidation process more favorable. laboratorynotes.com This is particularly relevant in catalytic cycles where manganese phosphates act as catalysts, for instance, in water oxidation, where the transition between Mn(II) and Mn(III) oxidation states is a key step. The structure of Mn₃(PO₄)₂·3H₂O, which precipitates spontaneously in aqueous solutions, has been identified as having a triclinic crystal system. materialsproject.org The structure contains multiple water molecules that are intercalated within the manganese phosphate framework. materialsproject.org

The relevance of this Mn(II) phase to Mn(III) chemistry lies in its potential to act as a precursor or an intermediate in reactions involving the formation of Mn(III) phosphate species. The structural adaptability of the hydrated manganese(II) phosphate framework provides a low-energy pathway for the formation of the electronically distinct Mn(III) centers.

Table 2: Crystallographic Data for a Manganese(II) Phosphate Hydrate (B1144303)

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Mn₃(PO₄)₂·3H₂OTriclinic-Less-ordered Mn geometry, structural flexibility laboratorynotes.commaterialsproject.org
Mn₃(PO₄)₂MonoclinicP2₁/c[MnO₆] octahedra and distorted [MnO₅] square pyramids strath.ac.uk

The anhydrous form of manganese(III) phosphate, MnPO₄, exists as the mineral purpurite and possesses a different crystal structure compared to its hydrated counterpart, serrabrancaite. wikipedia.org Purpurite crystallizes in the orthorhombic crystal system and adopts an olivine-type structure. wikipedia.org

In contrast, the anhydrous purpurite (MnPO₄) lacks this coordinated water molecule. Its orthorhombic structure is characterized by a network of corner-sharing [MnO₆] octahedra and [PO₄] tetrahedra, but with a different connectivity and symmetry compared to serrabrancaite. The absence of water molecules and the associated hydrogen bonds results in a more compact structure for purpurite. The Jahn-Teller distortion of the [MnO₆] octahedra is also a prominent feature in purpurite, influencing its electronic and magnetic properties.

Table 3: Structural Comparison of Hydrated and Anhydrous Manganese(III) Phosphate

FeatureMnPO₄·H₂O (Serrabrancaite)Anhydrous MnPO₄ (Purpurite)Reference
Crystal System MonoclinicOrthorhombic wikipedia.orgwikipedia.org
Natural Occurrence SerrabrancaitePurpurite wikipedia.org
Coordinated Water YesNo wikipedia.org
Structural Motif Chains of corner-sharing distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedraOlivine-type structure with corner-sharing [MnO₆] octahedra and [PO₄] tetrahedra wikipedia.orgwikipedia.org

Beyond the simple orthophosphates, manganese(III) can also form more complex polyphosphates where phosphate tetrahedra are condensed into chains or rings. Examples of such compounds include manganese(III) metaphosphate, Mn(PO₃)₃, and manganese(III) dihydrogen triphosphate dihydrate, MnH₂P₃O₁₀·2H₂O.

The synthesis of these compounds often involves the reaction of manganese(II) salts with phosphoric acid in the presence of an oxidizing agent. The resulting products have been identified and characterized using techniques such as powder X-ray diffraction and infrared spectroscopy.

While detailed single-crystal structures can be challenging to obtain, powder diffraction data has been used to elucidate the structures of some of these polyphosphates. For instance, RbMnP₂O₇ and β-RbMnHP₃O₁₀, which contain Mn(III), have been shown to have frameworks of corner-sharing MnO₆ octahedra linked by condensed phosphate anions. ncl.ac.uk These structures also exhibit significant Jahn-Teller distortions of the MnO₆ octahedra. ncl.ac.uk The structure of Mn(PO₃)₃ is reported to be orthorhombic. materialsproject.org

Advanced Diffraction Techniques for Structure Determination

The precise determination of the crystal structures of manganese(III) phosphate hydrates relies heavily on advanced diffraction techniques, particularly high-resolution powder X-ray diffraction.

High-resolution powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials like manganese(III) phosphate hydrates. It provides detailed information about the crystal structure, including lattice parameters, space group, and atomic positions.

One of the primary applications of high-resolution PXRD is the assessment of phase purity. By comparing the experimental diffraction pattern with standard patterns from crystallographic databases, the presence of any crystalline impurities can be readily identified. researchgate.net This is crucial for ensuring that the material under investigation is a single phase, which is a prerequisite for accurate structure-property correlation. researchgate.net

Furthermore, high-resolution PXRD data allows for the precise determination of lattice parameters. Through a process known as Rietveld refinement, the entire experimental diffraction profile is fitted to a calculated profile based on a structural model. researchgate.net This refinement process adjusts various parameters, including the lattice parameters, atomic coordinates, and peak shape parameters, to achieve the best possible fit between the observed and calculated patterns. The accuracy of the refined lattice parameters is critical for understanding subtle structural changes that may occur due to factors such as temperature, pressure, or chemical substitution. For manganese(III) phosphate hydrates, this technique is essential for quantifying the distortions in the crystal lattice caused by the Jahn-Teller effect. researchgate.net

Single-Crystal X-ray Diffraction for Precise Atomic Positioning and Coordination Polyhedra

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the precise determination of atomic positions within the crystal lattice of manganese(III) phosphate hydrates. This method allows for the unambiguous resolution of the three-dimensional arrangement of atoms, providing exact bond lengths and angles. The resulting data are crucial for constructing a detailed model of the coordination polyhedra around the manganese and phosphorus centers.

For instance, the structure of manganese(III) phosphate monohydrate, MnPO₄·H₂O, has been elucidated using synchrotron X-ray powder diffraction, a technique that can provide data of a quality approaching that of single-crystal studies. acs.orgacs.org The compound crystallizes in the monoclinic space group C2/c. acs.orgresearchgate.netacs.org The analysis reveals that the fundamental building blocks of the structure are axially distorted MnO₆ octahedra. acs.orgacs.org These octahedra are linked through the oxygen atom of the water molecule, forming zigzag Mn-O-Mn chains that propagate parallel to the mindat.org crystallographic direction. acs.org These chains are further interconnected by PO₄ tetrahedra, creating a continuous three-dimensional network. acs.org

In other hydrated manganese phosphates, such as the mineral hureaulite, Mn²⁺₅(PO₃OH)₂(PO₄)₂·4H₂O, single-crystal X-ray diffraction has been instrumental in defining its complex crystal structure. geoscienceworld.orgwikipedia.orggeoscienceworld.orgwikipedia.org Hureaulite also crystallizes in the monoclinic system, with the space group C2/c. geoscienceworld.orggeoscienceworld.org The detailed structural analysis provides precise coordinates for each atom, revealing the intricate arrangement of MnO₆ octahedra and PO₄ tetrahedra, as well as the positions of the water molecules and hydroxyl groups. geoscienceworld.orggeoscienceworld.org

The precision of SC-XRD allows for a detailed examination of the coordination environment of the manganese ions. In MnPO₄·H₂O, the Mn(III) ion is octahedrally coordinated by four oxygen atoms from four different phosphate groups and two oxygen atoms from two water molecules in a trans configuration. researchgate.net The resulting [Mn(PO₄)₄(H₂O)₂] octahedra are distorted due to the Jahn-Teller effect, a key feature of Mn(III) compounds. researchgate.net

Rietveld Refinement for Quantitative Structural Analysis of Polycrystalline Samples

Rietveld refinement is a powerful technique for extracting detailed structural information from powder X-ray diffraction (PXRD) data of polycrystalline materials like manganese(III) phosphate hydrates. This method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental powder pattern. By minimizing the difference between the observed and calculated patterns, the refinement process yields precise lattice parameters, atomic positions, and other structural details.

For manganese(III) phosphate dihydrogen triphosphate dihydrate (MnH₂P₃O₁₀·2H₂O), a compound for which single crystals were not available, Rietveld refinement of X-ray powder diffraction data was employed to determine its crystal structure. randallcygan.com The analysis revealed that the compound crystallizes in the monoclinic space group P2/c. randallcygan.com The structure is characterized by a layered arrangement, with manganese-triphosphate polymeric layers parallel to the bc plane, and water molecules situated in the interlayer space. randallcygan.com The refinement also identified anisotropic peak broadening, which was attributed to stacking faults with a b/2 translation, a level of detail that underscores the power of this analytical method. randallcygan.com

Similarly, the structure of MnPO₄·H₂O has been refined using the Rietveld method, confirming its monoclinic space group C2/c. researchgate.net The refinement provided accurate lattice parameters of a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, and β = 112.35°. researchgate.net This quantitative analysis of the polycrystalline sample corroborates the structural model derived from single-crystal and synchrotron diffraction data.

The Rietveld method is also crucial for studying materials synthesized under various conditions, where single crystals may not form. For example, in the synthesis of Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), a layered manganese(II) phosphate, the structure was solved ab initio from powder diffraction data and the Rietveld refinement was essential to validate the structural model. researchgate.netuni-muenchen.de

Neutron Powder Diffraction for Hydrogen Atom Localization and Proton Conduction Pathway Mapping in Hydrated Manganese Phosphate Frameworks (e.g., Hureaulite)

Neutron powder diffraction is a uniquely suited technique for locating hydrogen atoms within the crystal structures of hydrated manganese phosphates. Unlike X-ray diffraction, where the scattering power is proportional to the number of electrons, neutrons are scattered by the atomic nucleus, making them highly sensitive to lighter elements like hydrogen. This capability is crucial for accurately determining the positions of hydrogen atoms in water molecules and hydroxyl groups, which in turn allows for the detailed mapping of hydrogen bonding networks.

In the study of hureaulite-type compounds, such as Mn₅(PO₄)₂(PO₃(OH))₂₄, high-resolution neutron powder diffraction (HRNPD) has been employed to investigate proton conductivity. researchgate.net By analyzing deuterated samples at both low (12 K) and ambient (298 K) temperatures, researchers can precisely locate the deuterium (B1214612) atoms and understand their dynamic behavior within the crystal lattice. researchgate.net

The Rietveld analysis of the HRNPD data, in combination with techniques like bond valence sum (BVS) mismatch landscapes and maximum-entropy methods (MEM), has revealed dynamically disordered hydrogen bond networks (DDHBN) within the hureaulite structure. researchgate.net These networks are confined within eight-membered ring channels that run along the crystallographic c-axis, forming semihelical chains. researchgate.net The identification of these pathways is fundamental to understanding the mechanisms of proton conduction in these materials. The low activation energy for proton transport, as determined by impedance spectroscopy, further supports the ease of proton movement through these identified networks. researchgate.net

The ability of neutron diffraction to pinpoint hydrogen positions is also essential for understanding the structure of other hydrated phosphates. For example, in layered phosphates like γ-Zr(H₂PO₄)(PO₄)·2H₂O, neutron powder diffraction was used to determine the positions of hydrogen atoms and refine the complete crystal structure. ibs.re.kr This revealed a dense hydrogen-bonding network where water molecules form zigzag chains in the interlayer space, indirectly connecting the layers through hydrogen bonds. ibs.re.kr Such detailed structural information is vital for correlating the structure with properties like ion exchange and proton conductivity.

Local Structure and Coordination Environment Analysis

Investigation of Jahn-Teller Distortions in Octahedral Manganese(III) Centers

The Mn(III) ion, with its d⁴ electronic configuration, is a classic example of a Jahn-Teller active ion. When placed in an octahedral coordination environment, the degeneracy of the e_g orbitals is lifted, leading to a geometric distortion of the MnO₆ octahedron. This distortion is a prominent feature in the local structure of manganese(III) phosphate hydrates and significantly influences their properties.

In manganese(III) phosphate monohydrate (MnPO₄·H₂O), the Jahn-Teller effect manifests as a pronounced axial elongation of the MnO₆ octahedra. acs.orgresearchgate.net The structure consists of interconnected, distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra. researchgate.net This distortion is evident in the diffuse reflectance spectrum of the compound, which displays three distinct bands in the visible region, a characteristic signature of a Jahn-Teller distorted Mn(III) center. researchgate.netacs.org

The investigation of Jahn-Teller distortions is not limited to simple hydrates. In more complex structures, such as the mixed-phosphate cathode material Na₄Mn₃(PO₄)₂(P₂O₇), the oxidation of Mn(II) to Mn(III) during electrochemical cycling induces a Jahn-Teller distortion. rsc.org This distortion leads to an increase in the a lattice parameter and a decrease in the b and c parameters. rsc.org Interestingly, in this particular material, the inherent distortion of the MnO₆ octahedron in the pristine structure mitigates the severity of the Jahn-Teller distortion, which in turn is suggested to aid in the electrochemical performance by opening up sodium diffusion channels. rsc.orgacs.org This highlights the complex interplay between the local coordination environment and the macroscopic properties of the material.

Computational studies, such as those on hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O), have also provided insights into the role of the local structure in stabilizing the Jahn-Teller distorted Mn(III) state. The structural flexibility of the less-ordered Mn geometry in this compound is thought to facilitate the oxidation of Mn(II) by stabilizing the resulting Mn(III) ion. nih.gov

Elucidation of Manganese-Phosphate and Manganese-Water Coordination Geometries

The coordination geometry of manganese with phosphate and water ligands is a fundamental aspect of the structure of manganese(III) phosphate hydrates. The Mn(III) ion typically exhibits a preference for an octahedral coordination environment. nih.gov

In MnPO₄·H₂O, the Mn(III) ion is octahedrally coordinated. researchgate.net The coordination sphere is composed of four oxygen atoms from four distinct phosphate tetrahedra and two oxygen atoms from two water molecules. researchgate.net These ligands are arranged in a trans geometry, forming [Mn(PO₄)₄(H₂O)₂] octahedra. researchgate.net The Mn-O bond lengths are not uniform due to the Jahn-Teller effect, with the axial bonds to the water molecules being elongated.

The phosphate group in these structures acts as a bridging ligand, connecting multiple manganese centers to form a three-dimensional framework. The PO₄ tetrahedra link the zigzag Mn-O-Mn chains in MnPO₄·H₂O. acs.org

The nature of the manganese-ligand bonding, whether it involves phosphate, water, or other species like nitrogen-containing ligands, is a key determinant of the complex's stability and reactivity. nih.gov

Mapping of Intermolecular Hydrogen Bonding Networks within Hydrated Lattices

Hydrogen bonding plays a pivotal role in defining the crystal structures and properties of hydrated manganese phosphates. These networks of hydrogen bonds, involving water molecules, hydroxyl groups, and phosphate oxygens, contribute significantly to the stability of the crystal lattice.

In layered manganese phosphates, such as Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), the interlayer stability is primarily achieved through a network of hydrogen bonds between water molecules and the inorganic macroanions. researchgate.net Similarly, in other layered phosphate systems, hydrogen bonds involving water molecules can indirectly hold adjacent layers together. ibs.re.kr

The mapping of these hydrogen bond networks is crucial for understanding proton conduction mechanisms. In materials like hureaulite, the hydrogen bond network creates specific pathways for proton transport. researchgate.net Neutron diffraction studies have been instrumental in identifying these pathways, revealing dynamically disordered hydrogen bond networks within channels in the crystal structure. researchgate.net The density and topology of these networks are directly related to the material's proton conductivity. rsc.orggeologyscience.ru

The comprehensive analysis of hydrogen bonding, often aided by spectroscopic techniques and computational modeling, provides a deeper understanding of the structure-property relationships in hydrated manganese phosphates. researchgate.net

Synchrotron X-ray Absorption Spectroscopy (XAS), including XANES, for Manganese Oxidation State and Local Electronic Structure Determination

Synchrotron X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a specific absorbing atom within a material. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which encompasses the energy range just below and above the absorption edge of a core electron, is particularly sensitive to the oxidation state and coordination environment of the manganese atom in manganese(III) phosphate hydrate.

In studies of manganese compounds, including this compound (MnPO₄·H₂O), the Mn K-edge XANES is of primary interest. researchgate.net The analysis focuses on two main spectral features: the pre-edge peak and the main absorption edge (often called the "white line"). The energy position of the main absorption edge is directly correlated with the oxidation state of the manganese atom; it shifts to higher energy as the formal oxidation state increases. researchgate.netramartipublishers.com This chemical shift provides a clear method for distinguishing between Mn(II), Mn(III), and Mn(IV) species. For this compound, the Mn K-edge energy is located at an intermediate position between that of Mn(II) and Mn(IV) reference compounds, confirming the +3 oxidation state. researchgate.netresearchgate.net

A comparative analysis of Mn K-edge energies demonstrates this trend clearly. The main absorption edge is typically defined at the first inflection point or at the half-maximum of the normalized absorption. ramartipublishers.com

Table 1: Representative Mn K-edge Absorption Energies for Different Oxidation States

Manganese Compound Formal Mn Oxidation State Absorption Edge Energy (eV)
MnO +2 ~6547.7
Mn₂O₃ +3 ~6550.5
MnO₂ +4 ~6552.7

Note: Absolute energy values can vary slightly based on instrument calibration and the specific reference compound used. The critical information is the relative shift.

The pre-edge region of the Mn K-edge spectrum, typically found around 6542 eV, provides insight into the local geometry of the Mn site. conicet.gov.ar These peaks arise from the electronic transition from the manganese 1s core level to unoccupied 3d orbitals. In a perfectly centrosymmetric coordination environment, such as a perfect octahedron, this 1s→3d transition is dipole-forbidden and should have very low intensity. However, any distortion from perfect symmetry, which is common in hydrated phosphate structures, allows for 3d-4p orbital mixing, making the transition partially allowed and increasing the intensity of the pre-edge feature. anl.gov The intensity and shape of the pre-edge peak are therefore diagnostic of the coordination chemistry and symmetry of the Mn³⁺ ion within the phosphate hydrate matrix. researchgate.net Studies on manganese oxides have shown that a single pre-edge peak is indicative of Mn atoms occupying sites that lack a center of inversion. conicet.gov.ar

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Oxidation State Profiling

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is instrumental in verifying the +3 oxidation state of manganese, particularly at the surface of the material. The analysis relies on the precise measurement of the binding energies of core-level electrons, primarily from the Mn 2p, Mn 3s, and Mn 3p orbitals. nih.govpsu.edu

The Mn 2p spectrum is a primary indicator of the oxidation state. It consists of a spin-orbit doublet, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy of the main Mn 2p₃/₂ peak shifts to higher values with an increasing oxidation state. In a study of manganese phosphate hydrate nanocomposites, the Mn 2p spectrum confirmed the presence of the Mn³⁺ state. researchgate.net

Table 2: Typical Binding Energies for the Mn 2p₃/₂ Peak

Manganese Oxidation State Typical Binding Energy (eV)
Mn(II) ~641.0 - 642.0
Mn(III) ~642.0 - 643.0
Mn(IV) ~643.0 - 644.0

Note: Values can be influenced by sample charging and the specific chemical environment.

A more definitive method for oxidation state determination involves the Mn 3s core level . The Mn 3s peak exhibits multiplet splitting due to the exchange interaction between the 3s core-hole created during photoemission and the unpaired 3d valence electrons. The magnitude of this energy splitting (ΔE₃ₛ) is highly sensitive to the number of 3d electrons and, therefore, to the oxidation state. nih.govacs.org The splitting is largest for Mn(II) compounds (high-spin d⁵) and smallest for Mn(IV) compounds (d³), with Mn(III) (d⁴) showing an intermediate value. This makes Mn 3s multiplet splitting a robust diagnostic tool. researchgate.net

Table 3: Typical Mn 3s Multiplet Splitting Values for Different Oxidation States

Manganese Oxidation State Number of 3d Electrons Energy Separation (ΔE₃ₛ) (eV)
Mn(II) 5 ~5.3 - 6.5
Mn(III) 4 ~4.5 - 5.5

Additionally, the shape and position of the Mn 3p peak can be used to corroborate the oxidation state assignment. researchgate.net The Mn 3p region is also sensitive to the local chemical environment and oxidation state, and some studies suggest it can be a more reliable indicator than the Mn 2p region in complex or mixed-oxide systems. psu.eduiaea.org

As a surface-profiling tool, XPS is typically sensitive to the top 5-10 nm of a sample. To distinguish between surface and bulk oxidation states, XPS can be combined with a controlled ion beam (e.g., Ar⁺) sputtering process. By incrementally removing surface layers and acquiring spectra at each stage, a depth profile of the manganese oxidation state can be constructed, revealing any surface-specific reduction or oxidation phenomena compared to the bulk material.

Spectroscopic and Microscopic Characterization of Manganese Iii Phosphate Hydrate Materials

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a cornerstone in the analysis of manganese(III) phosphate (B84403) hydrate (B1144303), offering detailed information about its molecular structure, the nature of its chemical bonds, and the role of water within its crystalline lattice.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of the phosphate (PO₄³⁻) group and water molecules in manganese(III) phosphate hydrate. The infrared spectrum of MnPO₄·H₂O exhibits distinct bands that correspond to the fundamental vibrations of these components.

The phosphate anion, which has tetrahedral (Td) symmetry in its free state, displays four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the crystalline structure of this compound, the site symmetry of the phosphate group is lower than Td, leading to the splitting of the degenerate modes and the activation of otherwise IR-inactive modes.

A study of various manganese(III) phosphates, including a hydrated form, MnPO₄·1,5H₂O, utilized IR spectroscopy for identification purposes. researchgate.net The analysis of these spectra is crucial for confirming the presence of both phosphate and water, and for understanding the interactions between them within the crystal lattice.

Table 1: Typical FTIR Vibrational Bands for this compound

Wavenumber Range (cm⁻¹) Assignment Source
~3600 - 3000 O-H stretching vibrations of water (ν(H₂O)) researchgate.net
~1650 - 1600 H-O-H bending vibration (δ(HOH)) researchgate.net
~1150 - 950 Asymmetric stretching of PO₄ (ν₃) researchgate.netufop.br
~950 - 900 Symmetric stretching of PO₄ (ν₁) ufop.br
~600 - 500 Bending modes of PO₄ (ν₄) ufop.br

Note: The exact positions can vary depending on the specific hydration state and crystalline form. The data for phosphate modes is generalized from typical phosphate mineral spectroscopy.

Raman spectroscopy serves as a complementary technique to FTIR, providing additional insights into the vibrational modes of this compound. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

In accordance with the mutual exclusion rule for centrosymmetric molecules, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. For the phosphate group, the symmetric stretching mode (ν₁) is typically very strong and sharp in the Raman spectrum, appearing around 938 cm⁻¹ in aqueous phosphate solutions. ufop.br The study of related manganese phosphate minerals like bermanite, which contains Mn³⁺, shows a characteristic Raman doublet for the phosphate stretching mode, indicating the presence of non-equivalent phosphate units in the crystal structure. nih.gov

The analysis of MnPO₄·H₂O and its arsenate analogue by IR spectroscopy has suggested a close structural similarity to the kieserite (MgSO₄·H₂O) family of compounds. researchgate.net Raman studies on these related compounds help to build a more complete picture of the vibrational dynamics. For instance, in manganese dihydrogen phosphate dihydrate, Raman spectroscopy has been instrumental in identifying the vibrations of the phosphate ions and the external modes of the water molecules. researchgate.netepa.gov

Electronic and Optical Spectroscopy

The electronic structure and resulting optical properties of this compound are defined by the Mn³⁺ ion and its coordination environment. Spectroscopic techniques that probe electronic transitions are key to understanding its color and potential applications in optics and catalysis.

The characteristic pale-green color of manganese(III) phosphate monohydrate arises from the electronic transitions within the d-orbitals of the high-spin Mn³⁺ (d⁴) ion. wikipedia.org In its typical octahedral coordination environment within the phosphate lattice, the d-orbitals split in energy. The electronic transitions between these split d-levels are responsible for the absorption of light in the visible region of the electromagnetic spectrum.

For Mn³⁺ ions in an octahedral field, a single spin-allowed transition, ⁵E₉ → ⁵T₂₉, is expected. examinart.com This transition is often broad and can be split due to the Jahn-Teller effect, which is common for d⁴ ions and causes distortions in the octahedral geometry. wikipedia.org Studies on other Mn³⁺-containing phosphate pigments, such as ammonium (B1175870) manganese pyrophosphate, show this characteristic transition at approximately 545 nm. examinart.com Furthermore, a distinctive d-d electronic transition related to the tetragonal distortion of the Mn³⁺ octahedral site can be observed in the near-infrared region at around 909 nm (11,000 cm⁻¹). examinart.com

Table 2: Key Electronic Transitions for Octahedral Mn³⁺ in Phosphate Compounds

Transition Approximate Wavelength (nm) Spectral Region Source
⁵E₉ → ⁵T₂₉ 545 Visible examinart.com

For powdered solid samples like this compound, diffuse reflectance spectroscopy (DRS) is a more suitable technique than standard transmission UV-Vis spectroscopy for characterizing optical properties. redalyc.org DRS measures the light that is scattered from the powder surface, and the resulting data can be transformed using the Kubelka-Munk function to obtain a spectrum that is analogous to an absorbance spectrum. redalyc.org

This technique is ideal for determining the band gap energy and for the colorimetric characterization of the material. The reflection spectra directly relate to the color of the pigment; for example, the reflection of green light and absorption of other visible light results in the pale-green appearance of the monohydrate. wikipedia.orgthermofisher.com The UV-Vis reflectance spectra of violet manganese-containing pigments clearly show the absorption bands responsible for their color, with a key absorption band for Mn³⁺ centered around 545 nm. examinart.com DRS allows for a precise characterization of these absorption features without the need to dissolve the sample, which can alter the coordination environment of the Mn³⁺ ion. redalyc.org

Morphological and Microstructural Analysis

The physical form, including particle size, shape, and surface texture, of this compound powders is critical for many of its applications. Electron microscopy techniques are employed to visualize these microstructural features.

Research on the synthesis of various manganese(III) phosphates has utilized raster electronic microscopy (a term for scanning electron microscopy, or SEM) to identify the resulting compounds. researchgate.net SEM provides high-resolution images of the sample's surface, revealing the morphology of the crystalline particles. For instance, studies on the related manganese(II) phosphate hydrate have shown the formation of flower-like plate structures on substrates, as characterized by SEM. amazonaws.com While the specific morphology depends on the synthesis conditions, SEM analysis provides essential data on the crystal habit and aggregation state of the this compound powder.

Transmission electron microscopy (TEM) could offer further insights by providing images at even higher resolution, potentially revealing details about the crystal lattice and the presence of defects. Although specific TEM studies on this compound are not widely reported, the technique is standard for the comprehensive microstructural analysis of crystalline materials. amazonaws.com

Scanning Electron Microscopy (SEM) for Surface Topography and Microparticle Morphology

Research has demonstrated that the morphology of MnPO₄·H₂O is highly dependent on the synthesis conditions. electrochemsci.org By employing a facile precipitation method, researchers have successfully synthesized MnPO₄·H₂O with various forms by adjusting parameters such as reaction temperature, concentration of reactants, choice of solvents, and stirring duration. electrochemsci.org For instance, using a mixed solvent system containing ethanol (B145695) and water has been shown to produce nano-sized thin flakes with a size distribution between 300-400 nm. electrochemsci.org In contrast, higher concentrations of reactants tend to yield large primary particles with a distinct rice-like shape, which are organized into smaller secondary particles. electrochemsci.org High temperatures and extended stirring times during precipitation can foster the formation of nano-plates, although these often form dense agglomerates. electrochemsci.org

SEM analysis is also pivotal in studying manganese phosphate conversion coatings on materials like steel. mdpi.com In these applications, SEM images reveal the microstructure and surface morphology of the deposited phosphate layer, confirming the formation and coverage of the coating. mdpi.com The technique can visualize the crystal structure on the metal surface, which is crucial for assessing the coating's quality and potential performance in corrosion protection. mdpi.comresearchgate.net

Table 1: Influence of Synthesis Conditions on MnPO₄·H₂O Morphology as Observed by SEM electrochemsci.org
Synthesis ConditionResulting MorphologyParticle Size/Description
High Reactant ConcentrationRice-like shapeLarge primary particles, small secondary particles
Mixed Solvent (Ethanol/Water)Thin flakes300-400 nm
High Temperature & Long StirringNano-platesDensely accumulated

Transmission Electron Microscopy (TEM) for Nanostructure Characterization and Selected Area Electron Diffraction (SAED) for Local Crystallinity

Transmission Electron Microscopy (TEM) offers a more profound insight into the internal structure of this compound at the nanoscale. By passing a beam of electrons through an ultra-thin sample, TEM can reveal details about particle size, shape, and the arrangement of atoms within the crystalline structure.

TEM studies have been used to confirm the nanostructured nature of MnPO₄·H₂O materials, such as the formation of disordered nanosheets synthesized via hydrothermal methods. researchgate.net For related manganese organic phosphate derivatives, TEM analysis has shown that the morphology, such as a nano-strip shape, can be maintained even after calcination at high temperatures. mdpi.com High-Resolution TEM (HRTEM) can even visualize the lattice fringes of the crystal, allowing for the measurement of interplanar spacing. For example, in a manganese pyrophosphate (Mn₂P₂O₇) derivative, interplanar spacings of 0.31 nm and 0.29 nm were observed, corresponding to specific crystal planes. mdpi.com

Complementing TEM imaging, Selected Area Electron Diffraction (SAED) provides crucial information about the local crystallinity of the material. The SAED pattern, generated by the diffraction of electrons through a specific area of the sample, can confirm whether a material is crystalline, polycrystalline, or amorphous. For MnPO₄·H₂O and its derivatives, SAED patterns have confirmed their crystalline nature. mdpi.comamazonaws.com A typical SAED pattern for a crystalline sample consists of a regular array of bright spots, which corresponds to the crystal lattice structure. mdpi.com This confirmation of crystallinity is essential as the material's properties are intrinsically linked to its crystal structure. electrochemsci.org

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Feature Analysis

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of materials at the nanometer scale. It provides three-dimensional topographical images and quantitative data on surface roughness without requiring a conductive sample.

In the context of manganese phosphate, AFM has been effectively used to analyze the surface of conversion coatings on carbon steel. researchgate.net Studies have shown a direct correlation between the initial surface roughness of the steel substrate and the resulting crystal size and topography of the manganese phosphate coating. researchgate.net By preparing steel surfaces with different grades of SiC paper, researchers could create varying levels of roughness. AFM analysis of the subsequent phosphate coatings revealed that the surface topography of the coating layer changes significantly with the substrate's roughness. researchgate.net Specifically, the size and shape of the phosphate crystals are altered, which in turn affects the coating's protective properties. researchgate.net

The ability of AFM to provide 3D micrographs allows for a detailed visualization of the surface, highlighting peaks and valleys on the nanoscale. This quantitative analysis of surface roughness, often expressed as the arithmetic average roughness (Ra), is invaluable for optimizing the coating process for applications requiring specific surface characteristics for enhanced wear resistance and corrosion protection. researchgate.net

Table 2: Effect of Substrate Treatment on Manganese Phosphate Coating Surface researchgate.net
Substrate Treatment (SiC Grit Paper)Observed Change in Coating Topography (via AFM)
#80 (Coarse)Noticeably different crystal size and shape compared to finer grits
#400Intermediate crystal morphology
#800Finer crystal structure
#2000 (Fine)Finest and most altered phosphate crystal size and shape

Thermal Behavior and Decomposition Mechanisms of Manganese Iii Phosphate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are crucial in understanding the thermal decomposition of MnPO₄·H₂O. These analyses reveal that the decomposition process begins at approximately 200°C and culminates in the complete formation of manganese(II) pyrophosphate by 500°C. oup.comoup.com The entire process involves the coupled loss of water and oxygen. oup.comwikipedia.org

The decomposition of manganese(III) phosphate (B84403) monohydrate is initiated by dehydration, which occurs in conjunction with the reduction of the manganese(III) ion. oup.comoup.com TGA studies have quantified the total weight loss during the decomposition. For instance, one study recorded a total weight loss of 15.6%, which aligns closely with the theoretical value of 15.48%. electrochemsci.org This total weight loss is attributed to the release of both water (H₂O) and oxygen (O₂), corresponding to 10.72% and 4.76% of the initial mass, respectively. electrochemsci.org The process can be described as starting with a dehydration step that is directly linked to the redox transformation of the compound. oup.com

Table 1: TGA Data for the Thermal Decomposition of MnPO₄·H₂O

ParameterObserved ValueTheoretical ValueComponent
Total Weight Loss 15.6% electrochemsci.org15.48% electrochemsci.orgH₂O + O₂
Weight Loss (H₂O) -10.72% electrochemsci.orgWater
Weight Loss (O₂) -4.76% electrochemsci.orgOxygen
Decomposition Start ~200 °C oup.comoup.com--
Decomposition End ~500 °C oup.comoup.com--

Differential Scanning Calorimetry (DSC), a technique related to DTA, shows distinct thermal events associated with the decomposition. A significant endothermic peak is observed at approximately 479.1°C, which corresponds to the formation and crystallization of manganese(II) pyrophosphate (Mn₂P₂O₇). electrochemsci.org This event marks the final phase transition in the thermal decomposition sequence. The decomposition of the monohydrate to form anhydrous manganese(II) pyrophosphate is reported to occur at 420°C. wikipedia.org

Redox Transformations during Thermal Decomposition

A key feature of the thermal decomposition of MnPO₄·H₂O is the reduction of the manganese center from the +3 to the +2 oxidation state. This redox transformation is intrinsically linked to the dehydration and decomposition process. oup.comoup.com

The reduction of Mn(III) to Mn(II) begins concurrently with the loss of water at temperatures starting from 200°C. oup.com This process is not a simple dehydration but a reductive decomposition. The transformation is complete by 500°C, by which point the manganese(III) has been fully converted to manganese(II). oup.comoup.com The change is visually indicated by a color shift from the pale-green of MnPO₄·H₂O to the pale pink characteristic of Mn(II) compounds. researchgate.net

The final solid product of the thermal decomposition of manganese(III) phosphate monohydrate in air is consistently identified as manganese(II) pyrophosphate (Mn₂P₂O₇). oup.comoup.comwikipedia.org This crystalline product is formed by 500°C and remains stable at higher temperatures. oup.comoup.comresearchgate.net The formation of Mn₂P₂O₇ signifies the completion of both the dehydration and the redox transformation processes. electrochemsci.org

Kinetic Analysis of Thermal Decomposition Processes

The kinetics of the thermal decomposition, specifically the reduction step of manganese(III) to manganese(II), have been investigated using non-isothermal methods. By applying kinetic models such as the Freeman-Carroll, Coats-Redfern, and Kissinger methods to the thermogravimetric data, key kinetic parameters have been determined. oup.com

Studies have shown that the reduction process follows a reaction order of approximately 1.3. The activation energy for this redox transformation has been calculated to be around 176.8 kJ mol⁻¹. oup.comoup.com The consistency of the results from different kinetic models provides confidence in these values. oup.com

Table 2: Kinetic Parameters for the Reduction Step (Mn(III) → Mn(II)) of MnPO₄·H₂O Decomposition

Kinetic MethodReaction Order (n)Activation Energy (Ea) in kJ mol⁻¹
Freeman-Carroll 1.3 oup.com169.4 oup.com
Coats-Redfern 1.3 oup.com184.9 oup.com
Kissinger -176.1 oup.com
Average Value 1.3 oup.com176.8 oup.com

Determination of Reaction Order and Activation Energy for Dehydration and Redox Reactions

The thermal decomposition of manganese(III) phosphate hydrate (B1144303) (MnPO₄·H₂O) is a complex process involving both dehydration and the reduction of manganese(III) to manganese(II). Kinetic analysis of these processes provides crucial insights into the reaction mechanisms. The decomposition generally proceeds in distinct, though sometimes overlapping, stages.

Studies employing thermogravimetric (TG) and differential thermal analysis (DTA) have been conducted to elucidate the kinetics of these reactions. The reduction of manganese(III) to manganese(II) has been a particular focus of kinetic analysis. For this redox step, various analytical methods, including the Freeman-Carroll, Coats-Redfern, and Kissinger methods, have been used to determine the reaction order (n) and activation energy (Ea). oup.com

One comprehensive study determined the reaction order for the reduction process to be 1.3. oup.comoup.com The activation energy for this same reduction step was calculated using three different methods, yielding values that were in close agreement. The average activation energy was found to be 176.8 kJ mol⁻¹. oup.comoup.com

MethodReaction Order (n)Activation Energy (kJ mol⁻¹)
Freeman-Carroll (TG)1.3184.9
Coats-Redfern (TG)1.3169.4
Kissinger (DTA)-176.1
Average 1.3 176.8
Table 1: Kinetic parameters for the thermal decomposition (reduction step) of manganese(III) phosphate monohydrate, as determined by various analytical methods. oup.com

In contrast, determining the kinetic parameters for the dehydration process is more complex. oup.com The dehydration often occurs in multiple steps and can overlap with the onset of the reduction reaction. Isoconversional kinetic analysis, using methods like Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS), has shown that the activation energies for both dehydration and reduction are dependent on the extent of conversion. researchgate.net This dependency suggests that these are not simple, single-step reactions but rather "multi-step" processes. researchgate.net A significant portion of the water of crystallization is lost after the reduction of Mn(III) to Mn(II) has initiated. oup.com

Electrochemical Research and Catalytic Performance of Manganese Iii Phosphate Hydrate

Oxygen Evolution Reaction (OER) Catalysis

The efficiency of water electrolysis is often hindered by the slow kinetics of the OER half-reaction. Manganese-based materials, inspired by the natural oxygen-evolving complex in photosystem II, are being extensively studied as cost-effective and environmentally friendly OER catalysts. Among these, manganese phosphates have shown promise.

Manganese(III) phosphate (B84403) hydrate (B1144303) and related manganese phosphates have demonstrated notable catalytic performance for water oxidation, particularly under neutral pH conditions. This is a significant advantage as it avoids the corrosive environments of highly acidic or alkaline solutions. For instance, a manganese(II) phosphate nanosheet assembly (MnPi) has been shown to be an efficient electrocatalyst for the OER in neutral aqueous solutions. Similarly, a newly identified crystal structure, Mn₃(PO₄)₂·3H₂O, which precipitates in aqueous solution at room temperature, exhibits high catalytic performance under neutral conditions. The ability of these materials to operate at neutral pH is crucial for developing sustainable and practical water-splitting systems.

The catalytic activity of manganese phosphates in the OER is intricately linked to the redox cycling between Mn(II), Mn(III), and higher oxidation states. The transition from Mn(II) to Mn(III) is considered a key and potentially rate-limiting step in the OER catalysis of many Mn-based oxide catalysts. The stability of the Mn(III) intermediate is therefore crucial for catalytic efficiency.

In many manganese-based oxides, the Mn(III) species (t₂g³eg¹) can be unstable due to Jahn-Teller distortion, leading to disproportionation into Mn(II) and Mn(IV), neither of which are highly active for water oxidation in neutral solutions. However, the structure of manganese phosphates can help to stabilize this critical intermediate. The asymmetric geometry of Mn centers created by phosphate and water ligands can tolerate the Jahn-Teller distortion of the Mn(III) intermediate, thereby stabilizing it. Computational analysis has shown that the structural flexibility in Mn₃(PO₄)₂·3H₂O can stabilize the Jahn-Teller-distorted Mn(III) and facilitate the oxidation of Mn(II).

During the OER process, the presence of Mn(III), Mn(IV), and even Mn(V) intermediate species has been identified. Studies on homologous KMnPO₄ and KMnPO₄·H₂O have revealed that two successive proton-coupled electron transfer (PCET) oxidations occur, from Mn(II)–OH₂ to Mn(III)–OH and then to Mn(IV)=O. This is followed by an electron transfer oxidation of Mn(IV)=O to Mn(V)=O. The Mn(V)=O species is proposed to be the key intermediate for the crucial O-O bond formation step. The concentration of this Mn(V)=O species, which is in equilibrium with Mn(IV)=O, is thought to determine the intrinsic activity of the water oxidation process.

The crystal structure and the coordination geometry of the manganese centers are paramount in determining the OER activity of manganese phosphates. The presence of bulky phosphate polyhedra can induce a less-ordered and more flexible Mn geometry, which is beneficial for catalysis. This structural flexibility is thought to stabilize the key Mn(III) intermediate.

Studies comparing homologous KMnPO₄ (4-coordinated Mn) and KMnPO₄·H₂O (6-coordinated Mn) have provided significant insights into the structure-performance correlation. The 4-coordinated KMnPO₄ demonstrated significantly higher water oxidation activity in a neutral solution. During the OER, the Mn coordination in KMnPO₄ changes from a 4-coordinated [MnO₄] to a 5-coordinated [MnO₅] motif, which is thermodynamically favored for retaining the Mn(III)-OH intermediate and generating the active Mn(V)=O species. In contrast, the 6-coordinated structure of KMnPO₄·H₂O remains relatively unchanged during the reaction.

Furthermore, the presence of out-of-plane Mn centers with terminal water ligands in manganese(II) phosphate nanosheet assemblies has been identified as a key structural feature for enhanced OER activity. These out-of-plane sites are more accessible and are preferential sites for oxidation to form the active intermediates required for water oxidation.

When compared to various manganese oxides, manganese phosphates often exhibit superior or comparable OER activity, particularly in neutral media. For instance, Mn₃(PO₄)₂·3H₂O has shown higher catalytic activity than MnO, Mn₂O₃, and Mn₃O₄. While some forms of MnO₂, like the hollandite-type α-MnO₂, can be more active than manganese oxides with lower oxidation states, manganese phosphates offer the advantage of stabilizing the crucial Mn(III) state. The catalytic activity of MnOₓ is highly dependent on its crystal structure, with amorphous forms often showing enhanced performance due to a higher number of defects and active sites.

In the broader context of transition metal phosphates, manganese phosphates are part of a growing class of materials being investigated for OER catalysis due to their unique atomic geometries and electronic configurations. The performance of manganese phosphates is competitive, and their study provides valuable insights into the design of other efficient transition metal-based OER catalysts.

Electrochemical Energy Storage Applications

Manganese(III) phosphate hydrate (MnPO₄·H₂O) has emerged as a compound of significant interest in the field of electrochemical energy storage. Its unique crystal structure and the redox potential of the manganese ion make it a promising candidate for various applications, particularly in supercapacitors and potentially in lithium-ion batteries. Researchers have been exploring its properties to develop high-performance, cost-effective, and environmentally friendly energy storage solutions.

Development of this compound as Pseudocapacitive Electrode Materials

This compound is considered a promising material for pseudocapacitors, a type of electrochemical capacitor that stores energy through faradaic redox reactions at the electrode surface. This mechanism allows for much higher energy storage capacity compared to electric double-layer capacitors (EDLCs). The energy storage in MnPO₄·H₂O is primarily attributed to the reversible redox reaction of the manganese ions (Mn³⁺/Mn²⁺ or Mn⁴⁺/Mn³⁺).

The open-framework structure of manganese phosphates provides large channels and cavities that facilitate good ion conductivity and charge storage capacity. researchgate.net The crystalline structure of MnPO₄·H₂O contains one-dimensional tunnels that can allow for the insertion of ions, such as hydroxyl ions (OH⁻), from the electrolyte, which, along with the various functional groups of the manganese phosphate, enables successive surface redox reactions.

To enhance its electrochemical performance, MnPO₄·H₂O is often synthesized in the form of nanomaterials, such as nanowires and nanosheets. researchgate.netresearchgate.net These nanostructures provide a high surface-to-volume ratio, which increases the number of active sites for redox reactions and shortens the diffusion paths for ions and electrons, thereby improving the specific capacitance and rate capability. Furthermore, composites of MnPO₄·H₂O with conductive materials like graphene oxide (GO) or multi-walled carbon nanotubes (MWCNTs) have been developed to overcome the inherently low electrical conductivity of the phosphate, leading to significantly improved supercapacitive performance. researchgate.netresearchgate.netmdpi.com

Evaluation of Specific Capacitance and Cycling Stability in Various Electrolytes

The electrochemical performance of this compound electrodes is significantly influenced by the type of electrolyte used. Aqueous electrolytes such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and sodium sulfate (B86663) (Na₂SO₄) are commonly employed due to their high ionic conductivity, low cost, and safety.

Studies have shown that MnPO₄·H₂O thin films exhibit different specific capacitances in various electrolytes. For instance, in microsphere form, these films have demonstrated a specific capacitance of approximately 303.1 Fg⁻¹ in 3 M NaOH and 272.8 Fg⁻¹ in 3 M KOH at a current density of 0.5 Ag⁻¹. researchgate.net The material showed more stable capacitive retention in KOH compared to NaOH, which is attributed to the capacitive behavior of K⁺ ions on the material's surface. researchgate.net In another study using a three-electrode system with 3 M KOH, a MnPO₄·H₂O nanowire/graphene oxide composite exhibited a high specific capacitance of 287.9 F·g⁻¹ at a current density of 0.625 A·g⁻¹. researchgate.net A composite of MnPO₄·H₂O nanosheets with MWCNTs delivered a remarkable specific capacitance of about 765 F g⁻¹ at a specific current of 2 A g⁻¹ and maintained 94% of its capacity after 5000 cycles. researchgate.netproquest.com

The cycling stability is a critical parameter for supercapacitor electrodes. The degradation of capacity during cycling can be attributed to factors such as the dissolution of the active material or structural changes. However, composites of MnPO₄·H₂O with carbon-based materials have shown excellent cycling stability. For example, the MnPO₄·H₂O/MWCNTs composite retained about 94% of its initial capacitance after 5000 charge-discharge cycles. researchgate.netproquest.com

Electrochemical Performance of MnPO₄·H₂O in Various Electrolytes

Electrode MaterialElectrolyteSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Cycling StabilityReference
MnPO₄·H₂O microspheres3 M NaOH303.10.5- researchgate.net
MnPO₄·H₂O microspheres3 M KOH272.80.5More stable than in NaOH researchgate.net
MnPO₄·H₂O nanowire/GO3 M KOH287.90.625- researchgate.netmdpi.com
MnPO₄·H₂O nanosheets/MWCNTs-765294% retention after 5000 cycles researchgate.netproquest.com
Amorphous Manganese Phosphate (AMP)1 M Na₂SO₄912.4197% retention after 5000 cycles sci-hub.se

Impact of Nanosheet Morphology and Annealing Treatment on Supercapacitive Performance

The morphology of this compound nanomaterials plays a crucial role in their supercapacitive performance. Nanosheet structures are particularly advantageous due to their high surface area and the exposure of more electrochemically active sites.

Research has demonstrated that MnPO₄·H₂O nanosheets can be fabricated through methods like one-step hydrothermal synthesis. researchgate.netproquest.comspringerprofessional.de These nanosheets, with lateral dimensions typically in the range of 100–150 nm and a thickness of about 10-15 nm, provide a large surface area for the electrolyte to interact with. researchgate.netproquest.com When incorporated into composites with multi-walled carbon nanotubes (MWCNTs), these nanosheets create a disordered, yet highly accessible, structure. researchgate.netproquest.comspringerprofessional.de This morphology facilitates rapid ion transport and electron transfer, leading to high specific capacitance. The Brunauer-Emmett-Teller (BET) analysis of a MnPO₄·H₂O/MWCNTs composite revealed a high specific surface area of 135 m² g⁻¹, which contributes to its enhanced electrochemical performance. researchgate.netproquest.comspringerprofessional.de

Annealing, or heat treatment, is another critical step that can significantly influence the electrochemical properties of MnPO₄·H₂O. An annealing process following hydrothermal synthesis can improve the crystallinity and stability of the material. researchgate.netproquest.comspringerprofessional.de However, the annealing temperature must be carefully controlled. Studies on other manganese-based materials have shown that while annealing can initially improve performance by enhancing crystallinity, excessively high temperatures can lead to the decomposition of the material and a decrease in capacitance. sci-hub.seresearchgate.net For instance, in a study on Mn₃O₄/γ-MnOOH composites, increasing the annealing temperature led to a decrease in capacitance performance. researchgate.net Therefore, optimizing the annealing temperature is crucial for maximizing the supercapacitive performance of MnPO₄·H₂O-based electrodes.

Impact of Morphology and Annealing on Supercapacitive Performance

MaterialMorphologyAnnealing ConditionsKey Performance MetricReference
MnPO₄·H₂O/MWCNTsNanosheets (100-150 nm lateral, 10-15 nm thick)Post-hydrothermal annealingSpecific Capacitance: 765 F g⁻¹ researchgate.netproquest.comspringerprofessional.de
MnPO₄·H₂O nanowire/GONanowires-Specific Capacitance: 287.9 F g⁻¹ researchgate.netmdpi.com
Mn₃O₄/γ-MnOOHComposites200-500 °CCapacitance decreased with increasing temperature researchgate.net

Exploration in Lithium-Ion Battery Cathode Development (if Mn(III) state is maintained or involved in redox)

This compound has also been investigated as a precursor material for the synthesis of lithium manganese phosphate (LiMnPO₄), a promising cathode material for lithium-ion batteries. The interest in LiMnPO₄ stems from its high theoretical specific capacity and a higher redox potential compared to the widely used lithium iron phosphate (LiFePO₄).

The synthesis of LiMnPO₄ often involves a solid-state reaction where MnPO₄·H₂O is reacted with a lithium source at high temperatures. The crystal structure of MnPO₄·H₂O is similar to that of LiMnPO₄, which allows for a transformation into the desired LiMnPO₄ structure without major structural rearrangements. electrochemsci.org This precursor-based approach offers better control over the morphology and particle size of the final LiMnPO₄ product, which are critical factors for its electrochemical performance. electrochemsci.org

During the charging and discharging of a LiMnPO₄ cathode, the manganese ions undergo a reversible redox reaction between the Mn(II) and Mn(III) states (Mn²⁺ ↔ Mn³⁺ + e⁻). mdpi.com Therefore, the Mn(III) state is integral to the electrochemical energy storage mechanism. Research has focused on synthesizing nano-sized and morphology-controlled LiMnPO₄ from MnPO₄·H₂O precursors to improve its electrochemical activity. For example, LiMnPO₄/C powders prepared from a MnPO₄·H₂O precursor have shown a reversible capacity of 106 mAh/g. electrochemsci.org The performance is highly dependent on factors such as uniform carbon coating to enhance electronic conductivity. electrochemsci.org

While direct use of MnPO₄·H₂O as a cathode material in lithium-ion batteries is less common, the involvement of the Mn(III) state in the LiMnPO₄ derived from it is a key area of research. The challenge remains in overcoming the low ionic and electronic conductivity of manganese phosphate-based materials to achieve high rate capabilities and long-term cycling stability. acs.orguni-stuttgart.de

Electrochemical Biosensing Platforms

The unique properties of manganese phosphate nanomaterials, including their high surface area and catalytic activity, make them attractive for the development of electrochemical biosensors. These sensors are analytical devices that combine a biological recognition element with a transducer to detect specific biological molecules.

Fabrication of this compound-Based Nanomaterials for Biosensor Applications

Manganese phosphate-based nanomaterials have been successfully fabricated for biosensor applications, often in the form of hybrid nanoflowers. researchgate.net These structures can be synthesized through a self-assembly method where proteins, such as bovine serum albumin (BSA) or antibodies, act as templates, leading to the formation of hierarchical nanostructures. researchgate.netresearchgate.net For instance, manganese phosphate nanoflowers have been created through a biomineralization process using collagen as a template. researchgate.net

In the context of biosensing, these nanomaterials serve as a support matrix for the immobilization of biorecognition molecules like antibodies. The high surface area of the nanoflowers allows for a high loading of these molecules, which in turn enhances the sensitivity of the biosensor. The fabrication process is often straightforward and can be carried out under mild conditions.

While many studies refer to manganese phosphate in a more general sense (e.g., Mn₃(PO₄)₂), the underlying principles of using the material's surface for biomolecule immobilization and its electrochemical properties for signal transduction are relevant to MnPO₄·H₂O. These platforms can be used for the detection of various analytes, such as ractopamine (B1197949), by measuring the changes in the electrochemical signal upon the binding of the target molecule to the immobilized antibodies. researchgate.net The manganese phosphate material can exhibit good chemical activity and electrochemical performance, contributing to the low detection limits of the biosensor. researchgate.net

Mechanisms of Analyte Detection and Sensing Selectivity of this compound

The application of this compound (MnPO₄·H₂O) in electrochemical sensing is an emerging area of research. While extensive studies on this specific compound are still developing, the mechanisms of analyte detection and the factors governing sensing selectivity can be elucidated by examining the fundamental electrochemical properties of manganese phosphates and related materials. The sensing capabilities of these materials are intrinsically linked to the catalytic activity of the manganese centers and the unique structure of the phosphate framework.

The core principle behind the detection of analytes using this compound-based sensors lies in its ability to catalyze the electrochemical oxidation or reduction of a target molecule. This catalytic process leads to a measurable change in the electrochemical signal, such as current or potential, which is proportional to the concentration of the analyte. The manganese ion, with its accessible multiple oxidation states (Mn(II), Mn(III), Mn(IV), and even Mn(V)), plays a pivotal role in these catalytic cycles.

In a typical sensing scenario, the this compound is immobilized on an electrode surface. When the target analyte is introduced into the system, it interacts with the manganese phosphate. The analyte can be either electrochemically active itself, with the manganese phosphate enhancing its reaction kinetics, or it can be a substrate in a reaction that involves the manganese species.

A key aspect of the detection mechanism involves the redox mediation of the manganese ions. For instance, in the detection of an analyte that undergoes oxidation, the Mn(III) species at the electrode surface can be electrochemically oxidized to a higher oxidation state, such as Mn(IV) or Mn(V). These higher-valent manganese species then act as a chemical oxidant for the analyte, returning to the Mn(III) state in the process. This regeneration of the Mn(III) species allows for a continuous catalytic cycle, leading to an amplified electrochemical signal. The general steps can be summarized as:

Electrochemical Activation: The Mn(III) in the phosphate matrix is electrochemically converted to a higher oxidation state at the electrode surface.

Catalytic Reaction: The higher-valent manganese species interacts with the analyte, causing its oxidation or reduction.

Signal Generation: The flow of electrons during the initial electrochemical activation and the subsequent catalytic reaction is measured as the analytical signal.

The selectivity of a this compound-based sensor is a critical parameter that determines its ability to detect a specific analyte in a complex mixture without interference from other compounds. Several factors contribute to the sensing selectivity:

Redox Potential: The specific redox potential at which the manganese species are catalytically active can provide a degree of selectivity. Analytes that can be oxidized or reduced at this potential will generate a signal, while those that are electrochemically inactive in this potential window will not interfere.

Surface Chemistry and Morphology: The surface structure and chemical nature of the this compound can influence its interaction with different analytes. The presence of specific functional groups or the porosity of the material can lead to preferential binding or adsorption of the target analyte, enhancing selectivity.

Molecular Recognition Elements: To achieve high selectivity, the sensor can be functionalized with molecular recognition elements such as enzymes, antibodies, or aptamers. In such biosensors, the this compound often acts as a signal transducer. For example, in a glucose sensor, the enzyme glucose oxidase would specifically oxidize glucose, producing hydrogen peroxide. The manganese phosphate electrode would then catalytically detect the hydrogen peroxide, with the initial selectivity being provided by the enzyme. Research on manganese(II) phosphate-based biosensors for the detection of ractopamine has demonstrated the effectiveness of using specific antibodies to achieve high selectivity. researchgate.net

Synergistic Effects with Other Materials: The selectivity and sensitivity of manganese phosphate-based sensors can be enhanced by creating composite materials. For instance, combining manganese phosphate with nanomaterials like diamond nanoparticles has been shown to improve the electrochemical response for the detection of reactive oxygen species. mdpi.comusda.gov

The table below summarizes the performance of related manganese-based and other phosphate-based electrochemical sensors, providing a reference for the potential capabilities of this compound sensors.

Sensor MaterialAnalyteDetection LimitLinear RangeReference
Manganese(II) Phosphate & Diamond NanoparticlesSuperoxide3.2 x 10⁻⁵ M1.1 x 10⁻⁴ M - 1.0 x 10⁻³ M mdpi.comusda.gov
Manganese(II) Phosphate Nanoflowers with RACantiRactopamine4.6 pg·mL⁻¹Not Specified researchgate.net
Manganese-based PhosphomolybdateCr(VI)0.0916 µMNot Specified rsc.org
Ferric Phosphate with Silver SulfideIron(III)2.41 x 10⁻⁵ mol L⁻¹3.97 x 10⁻⁵ - 10⁻² mol L⁻¹ mdpi.com

It is important to note that while the fundamental principles are transferable, dedicated research on this compound is necessary to fully characterize its specific detection mechanisms and selectivity for various analytes. Future studies will likely focus on tailoring the material's properties and exploring its application in the detection of a wide range of chemical and biological molecules.

Magnetic Properties Research of Manganese Iii Phosphate Hydrate and Analogous Complexes

Investigation of Magnetic Interactions through Phosphate (B84403) Ligand Bridges

The magnetic properties of manganese phosphate compounds are fundamentally governed by superexchange interactions, where the phosphate (PO₄³⁻) ligands act as bridges between the manganese metal centers. nih.gov In the crystal structure of manganese(III) phosphate monohydrate, MnPO₄·H₂O, the MnO₆ octahedra are interconnected by PO₄ tetrahedra. researchgate.net This arrangement facilitates magnetic coupling between the manganese ions.

Elucidation of Magnetic Ordering Phenomena (e.g., Antiferromagnetism, Spin Glass Behavior)

At high temperatures, manganese(III) phosphate hydrate (B1144303) exhibits paramagnetic behavior, where the magnetic moments of the individual Mn³⁺ ions are randomly oriented. As the temperature is lowered, the interactions mediated by the phosphate bridges lead to collective magnetic ordering.

Antiferromagnetism: Magnetic susceptibility and neutron diffraction studies have confirmed that manganese(III) phosphate monohydrate (specifically its deuterated form, MnPO₄·D₂O) undergoes a transition to an antiferromagnetic state at a Néel temperature (Tɴ) of approximately 33 K. researchgate.net In this state, adjacent magnetic moments align in an antiparallel fashion. The magnetic structure determined from neutron diffraction consists of antiferromagnetic Mn-O-Mn chains. researchgate.net A similar antiferromagnetic transition is observed in related compounds like LiMnPO₄ at Tɴ = 35 K. researchgate.net

Spin Glass Behavior: While MnPO₄·H₂O shows clear antiferromagnetic ordering, some analogous manganese phosphate and oxide complexes exhibit more complex magnetic behavior, such as that of a spin glass. nih.govaps.org A spin glass is a disordered magnetic state characterized by frustration, where competing magnetic interactions prevent the establishment of simple long-range magnetic order. aps.orgaps.org This behavior has been observed in a three-dimensional manganese(II) phosphate mineral, [Mn₅(μ-OH₂)₂(HPO₄)₂(PO₄)₂(H₂O)₂], which is described as a "glassy magnet". nih.gov The transition to a spin glass state is often confirmed by DC and AC magnetic susceptibility measurements, which show a characteristic cusp at the freezing temperature (Tg). aps.org This behavior arises when competing ferromagnetic and antiferromagnetic interactions are of nearly equal strength. aps.org

Influence of Manganese Oxidation State and Local Coordination Environment on Magnetic Anisotropy

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a key feature of manganese(III) compounds. This property is strongly influenced by the electron configuration of the Mn³⁺ ion and its local coordination environment.

This structural distortion is a primary source of magnetic anisotropy. The Jahn-Teller elongation defines a unique axis, which often becomes the magnetic easy axis, leading to significant uniaxial anisotropy. nih.gov Theoretical and experimental studies on various Mn(III) complexes confirm that this ion can exhibit large zero-field splitting (ZFS), a manifestation of magnetic anisotropy that lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. rsc.orgnih.gov The specific coordination, including the nature of the ligands and the degree of distortion, allows for the tuning of this anisotropy. rsc.org

Temperature-Dependent Magnetic Susceptibility Measurements and Theoretical Models (e.g., Curie-Weiss Law)

Temperature-dependent magnetic susceptibility measurements are a crucial tool for characterizing the magnetic properties of materials like manganese(III) phosphate hydrate. In the paramagnetic region, well above the magnetic ordering temperature, the magnetic susceptibility (χ) often follows the Curie-Weiss law. wikipedia.org

The Curie-Weiss law is expressed as: χ = C / (T - θ)

Where:

χ is the magnetic susceptibility.

T is the absolute temperature.

C is the Curie constant, which is related to the effective magnetic moment of the ions.

θ (the Weiss constant) provides information about the nature and strength of the magnetic interactions. A negative θ value indicates dominant antiferromagnetic interactions, while a positive value suggests ferromagnetic interactions. wikipedia.orgaps.org

For MnPO₄·D₂O, analysis of susceptibility data shows it behaves as a Curie-Weiss paramagnet at high temperatures. researchgate.net A fit to the Curie-Weiss law yields a negative Weiss constant, confirming the presence of antiferromagnetic interactions between the Mn³⁺ ions, consistent with the observed low-temperature ordering. researchgate.net Similarly, studies on the precursor MnPO₄·H₂O show behavior consistent with antiferromagnetic interactions. researchgate.net The effective magnetic moment calculated from the Curie constant for MnPO₄·H₂O is approximately 4.97 Bohr magnetons (μB), which is in close agreement with the theoretical spin-only value of 4.90 μB for a high-spin Mn³⁺ ion (S=2). researchgate.net

CompoundMagnetic OrderingNéel Temp. (Tɴ)Weiss Constant (θ)Ref.
MnPO₄·D₂OAntiferromagnetic~33 KNegative researchgate.net
LiMnPO₄Antiferromagnetic~35 K- researchgate.net
Manganous Oxide (MnO)Antiferromagnetic~117 K-548 K aps.org

This table presents data for MnPO₄·D₂O and related manganese compounds to illustrate typical magnetic parameters.

Magnetic Resonance Techniques for Probing Spin States and Interactions

Magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR) spectroscopy, are powerful for investigating the electronic structure and magnetic properties of manganese-containing materials at a microscopic level. rsc.org EPR is sensitive to paramagnetic species and can directly probe the spin states of Mn³⁺ ions.

For Mn³⁺, a non-Kramers ion (integer spin, S=2), EPR studies can be complex but provide invaluable information. rsc.org The technique is highly effective for determining the parameters of the spin Hamiltonian, including the g-tensor and the zero-field splitting (ZFS) parameters (D and E), which quantify the magnitude of magnetic anisotropy. rsc.org By analyzing the EPR spectra, researchers can gain insight into the local symmetry of the manganese site and the nature of its interaction with the surrounding ligands. nih.gov

In manganese phosphate systems, EPR can be used to confirm the +3 oxidation state of manganese and to study the changes in the local magnetic environment during phase transitions. nih.gov The combination of experimental EPR measurements with quantum chemical calculations allows for a detailed understanding of magneto-structural correlations—how the geometric structure dictates the observed magnetic anisotropy. rsc.org

Theoretical and Computational Chemistry of Manganese Iii Phosphate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure, Band Gap, and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For manganese(III) phosphate (B84403) hydrate (B1144303), DFT calculations are crucial for understanding its fundamental electronic properties, which dictate its chemical behavior.

Computational analyses have shown that structural flexibility can play a significant role in stabilizing the Jahn-Teller-distorted Mn(III) ion. acs.orgnih.gov This flexibility, induced by the bulky phosphate polyhedra, facilitates the oxidation of Mn(II) to Mn(III). acs.orgnih.gov First-principles DFT calculations, often using the GGA+U (Generalized Gradient Approximation + Hubbard U) functional, are performed to account for the strong correlation effects of the Mn d-orbitals. amazonaws.com These studies help determine the electronic band gap, a critical parameter for applications in electronics and photocatalysis, by mapping the energy difference between the valence band maximum and the conduction band minimum. The stability of the hydrate is assessed by calculating the total energy of the system and comparing it to potential decomposition products or alternative phases.

Computational Simulation of Crystal Structures and Prediction of X-ray Diffraction Patterns

Computational methods are instrumental in both determining and refining the crystal structure of complex materials like manganese(III) phosphate hydrate. When suitable single crystals for X-ray diffraction are unavailable, ab initio structure determination can be performed using powder diffraction data. randallcygan.com This process involves using computational algorithms to solve the crystal structure directly from the powder pattern.

Once a candidate structure is proposed, either from experimental data or theoretical prediction, its geometry can be optimized using energy minimization calculations based on force fields or quantum mechanics. researchgate.net Following optimization, a theoretical X-ray diffraction (XRD) pattern can be simulated. This simulated pattern is then compared with experimental XRD data. A close match between the simulated and experimental patterns provides strong validation for the proposed crystal structure. researchgate.netresearchgate.net For manganese(III) phosphate monohydrate, which has a monoclinic structure, these simulations can confirm cell parameters (a = 6.912 Å, b = 7.470 Å, β = 112.3°) and the specific arrangement of the interconnected, distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra. wikipedia.orgacs.org

Table 1: Crystallographic Data for Manganese(III) Phosphate Monohydrate. wikipedia.org
ParameterValue
Crystal SystemMonoclinic
Cell Parameter 'a'6.912 Å
Cell Parameter 'b'7.470 Å
Cell Angle 'β'112.3°
Formula Units (Z)4

Molecular Dynamics (MD) Simulations for Dynamic Structural Properties and Water Molecule Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's dynamic behavior over time.

For this compound, MD simulations are used to study the dynamic nature of the crystal lattice and the behavior of the water molecules within it. randallcygan.com Simulations can be run under different canonical ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to model the compound's response to various environmental conditions. researchgate.net

Computational Modeling of Reaction Mechanisms, Including Oxidation State Changes (e.g., Mn(II) to Mn(III) in Catalysis)

Computational modeling is essential for unraveling complex reaction mechanisms involving manganese phosphates, particularly in catalysis where multiple oxidation states of manganese play a role. nih.gov The oxidation of Mn(II) to Mn(III) is a key step in many catalytic processes, such as water oxidation.

Theoretical studies, often combining DFT with other methods, can map out the entire reaction pathway. For instance, in electrocatalytic water oxidation, computational models show that a water molecule first adsorbs onto a surface Mn(II) site. nih.gov This is followed by a proton-coupled electron transfer (PCET) process to form a Mn(III)-OH* species. nih.gov Further oxidation steps can lead to higher-valent species like Mn(IV)=O and Mn(V)=O, which are often identified as the active intermediates for O-O bond formation. nih.gov

These models help to identify transition states and calculate the activation energies for each step, providing a detailed understanding of the reaction kinetics. By analyzing the electronic structure at each stage, researchers can understand how the changing oxidation state of manganese affects its coordination environment and reactivity. nih.gov Computational analysis has been used to show that structural flexibility in manganese phosphates can stabilize the Jahn-Teller distorted Mn(III) state, thereby facilitating the initial Mn(II) to Mn(III) oxidation step. nih.govnortheastern.edu

Table 2: Computationally Studied Intermediates in Manganese Phosphate Catalyzed Water Oxidation. nih.gov
Reaction StepManganese SpeciesProcess
1Mn(II)–H₂OWater adsorption
2Mn(III)–OHFirst 1H⁺/1e⁻ transfer
3Mn(IV)=OSecond 1H⁺/1e⁻ transfer
4Mn(V)=OFurther oxidation/structural change

Prediction of Structural Flexibility and Its Role in Functional Properties

The functional properties of materials are often intrinsically linked to their structural dynamics. Computational modeling allows for the prediction and analysis of structural flexibility in this compound and its consequences.

As previously mentioned, computational studies on related manganese(II) phosphate hydrates have highlighted that the presence of bulky phosphate groups induces a less-ordered and more flexible manganese geometry. acs.orgnih.govnortheastern.edu This inherent flexibility is not a defect but a crucial functional feature. It helps the structure accommodate the significant geometric distortions associated with the Mn(III) state (Jahn-Teller effect) without a large energy penalty. acs.orgnih.gov

By using methods like MD simulations or by analyzing the potential energy surface with DFT, researchers can quantify this flexibility. This might involve calculating the root-mean-square fluctuations (RMSF) of atomic positions or exploring the ease of distortion along specific vibrational modes. This predicted flexibility provides a rationale for the material's catalytic activity, as the ability to easily change coordination geometry is vital for lowering the energy barriers of catalytic cycles involving different manganese oxidation states. northeastern.edu

Investigation of Energy Barriers for Redox Processes and Phase Transitions

Computational chemistry provides the tools to quantify the energy landscapes of chemical and physical transformations. This includes calculating the energy barriers (activation energies) for redox reactions and the thermodynamic driving forces for phase transitions.

For redox processes, such as the Mn(II)/Mn(III) or Mn(III)/Mn(IV) couples, computational methods can determine the reduction potentials and the energy profiles of the electron transfer reactions. nih.govresearchgate.net By identifying the transition state structures along a reaction coordinate, the activation energy can be calculated, which is a key determinant of the reaction rate. For example, the energy required to remove an electron and a proton from a Mn(II)-aqua complex to form a Mn(III)-hydroxo species can be precisely calculated. nih.gov

Similarly, the energy barriers for phase transitions, such as the dehydration of MnPO₄·H₂O to anhydrous MnPO₄, can be investigated. While heating the monohydrate experimentally leads to decomposition rather than simple dehydration, computational modeling can explore the hypothetical energy pathway for this transition. wikipedia.org By comparing the total energies of the hydrated, anhydrous, and various intermediate or decomposed states, the thermodynamic stability and the energy barriers separating these phases can be determined, providing insight into why certain transitions are favored over others. acs.orgacs.org

Interrelationships Between Synthesis, Structure, and Functional Properties of Manganese Iii Phosphate Hydrate

Correlation of Synthetic Parameters with Resultant Crystal Phase, Morphology, and Crystallinity

The synthesis of manganese(III) phosphate (B84403) hydrate (B1144303) is achievable through various methods, with the chosen route significantly impacting the final product's characteristics. Key methods include the oxidation of manganese(II) salts, hydrothermal synthesis, and normal pressure reflux reactions.

Commonly, manganese(III) phosphate monohydrate (MnPO₄·H₂O) is produced by reacting a manganese(II) salt, such as manganese(II) sulfate (B86663), with phosphoric acid, followed by oxidation with nitric acid. wikipedia.org Another approach involves the comproportionation of permanganate (B83412) and Mn(II) in a phosphoric acid medium. wikipedia.org Hydrothermal methods are also prevalent, often utilizing precursors like manganese nitrate (B79036) and sodium phosphate at elevated temperatures (e.g., 150°C) and pressures, though these can require specialized equipment and high energy consumption. google.com Simpler, lower-energy methods, such as normal pressure reflux reactions, have been developed to overcome these challenges, allowing for easier monitoring and scalability while being more environmentally friendly. google.com

The specific synthetic conditions—including temperature, pressure, precursor concentration, and the presence of additives—directly influence the crystal phase, morphology, and crystallinity of the resulting material. For instance, aqueous synthesis at room temperature can yield different hydrated phases, such as switzerite [Mn₃(PO₄)₂·7H₂O], which can be transformed into hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] through aging at 80°C or hydrothermal treatment. nih.govacs.org The use of an organic solvent-deionized water system allows for the control of particle size and the formation of uniform, sub-micron particles by managing the precipitation rate. google.com Similarly, hydrothermal synthesis can be tailored to produce specific morphologies like nanosheets. researchgate.net The choice of chelating agents and the aging temperature are also critical parameters for controlling crystal growth and final particle size. nih.govacs.org

Table 1: Synthesis Methods for Manganese Phosphate Hydrates and Their Outcomes

Synthesis Method Precursors Conditions Resultant Phase/Morphology Reference(s)
Oxidation Mn(II) salt, Phosphoric Acid, Nitric Acid Ambient MnPO₄·H₂O wikipedia.org
Comproportionation Permanganate, Mn(II) Phosphoric Acid MnPO₄·H₂O wikipedia.org
Hydrothermal Manganese Nitrate, Sodium Phosphate 150°C, 12-24 hours MnPO₄·H₂O google.com
Hydrothermal Mn₃O₄, H₃PO₄ 200°C, 3 days MnPO₄·H₂O google.com
Normal Pressure Reflux Not specified Atmospheric pressure MnPO₄·H₂O google.com
Aqueous Precipitation with Aging MnCl₂, (NH₄)₂HPO₄ Room temp, then 80°C aging Hureaulite nih.govacs.org

Impact of Atomic Structure and Local Coordination Environment on Catalytic Activity and Selectivity

The catalytic performance of manganese phosphate materials is intrinsically linked to their atomic structure and the local coordination of the manganese ions. The monohydrate, MnPO₄·H₂O, crystallizes in a monoclinic structure. wikipedia.org A defining feature of this structure is the distortion of the octahedral manganese centers, a consequence of the Jahn-Teller effect, which is characteristic of high-spin d⁴ ions like Mn(III). wikipedia.org The structure consists of interconnected, distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra. wikipedia.org

This structural distortion is not merely a crystallographic curiosity; it has profound implications for the material's catalytic function. Studies on related manganese phosphate catalysts for the water oxidation reaction have shown that structural flexibility and a less-ordered geometry around the manganese centers can stabilize the catalytically active Mn(III) state. researchgate.netacs.org For example, while hydrated manganese(II) phosphate [Mn₃(PO₄)₂·3H₂O] is the starting material, its ability to facilitate Mn(II) oxidation and stabilize the Jahn-Teller-distorted Mn(III) is key to its high catalytic performance. researchgate.netacs.orgkaist.ac.krnih.gov

The coordination environment is a critical determinant of activity. A comparative study of 4-coordinated (KMnPO₄) and 6-coordinated (KMnPO₄·H₂O) manganese phosphates revealed that the dehydrated, 4-coordinated form exhibits significantly better electrocatalytic activity for the oxygen evolution reaction (OER). nih.gov This demonstrates that subtle changes in the local structure, such as the removal of a water ligand, can dramatically enhance catalytic efficiency. nih.gov The phosphate groups themselves also play a role, with dangling PO₄ bonds on the surface potentially acting as proton acceptors, thereby facilitating the oxidation of the manganese atoms. researchgate.net

Table 2: Crystallographic Data for Selected Manganese Phosphate Hydrates

Compound Crystal System Space Group Cell Parameters Reference(s)
MnPO₄·H₂O Monoclinic C2/c a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, β = 112.35° wikipedia.orgresearchgate.net

Relationship between Hydration State, Proton Dynamics, and Electrochemical Performance

The degree of hydration in manganese phosphate hydrates is a crucial factor governing their electrochemical properties. The water molecules within the crystal lattice are not passive occupants; they directly influence the coordination environment of the manganese ions and can participate in or hinder electrochemical processes.

As highlighted in the context of catalysis, the hydration state has a direct impact on performance. The superior electrocatalytic activity of anhydrous KMnPO₄ compared to its monohydrate counterpart, KMnPO₄·H₂O, for the OER underscores this relationship. nih.gov The removal of the coordinating water molecule alters the electronic structure of the manganese center, making it a more efficient catalyst. nih.gov Thermogravimetric analysis can confirm this dehydration, showing a distinct weight loss corresponding to the removal of water ligands as the temperature increases. nih.gov

In the context of energy storage, MnPO₄·H₂O has been investigated as a supercapacitor electrode material. Potentiodynamic electrodeposition of MnPO₄·H₂O thin films has yielded materials with high specific capacitance, recorded at 213 F g⁻¹ at a scan rate of 5 mV s⁻¹. researchgate.net The performance in such applications is dependent on both ion accessibility and electron transport, which are influenced by the material's crystal structure and morphology, including its hydration state.

Proton dynamics, particularly proton-coupled electron transfer (PCET), are fundamental to many catalytic reactions involving manganese phosphates, such as water oxidation. The phosphate anions in the structure can act as proton acceptors, mediating the transfer of protons and electrons. researchgate.net However, the exact role of proton dynamics can be complex, with some studies indicating that for certain systems, the OER rate is not limited by proton transfer, as evidenced by a lack of dependence on buffer concentration. nih.gov

Influence of Surface Chemistry and Defect Structures on Reactive Sites

The surface of a manganese(III) phosphate hydrate material is where most catalytic and electrochemical reactions occur, making its chemistry and structure paramount. The termination of the crystal lattice at the surface creates unique reactive sites that are not present in the bulk material.

While the term "defect" often implies flaws, in the context of catalysis, certain structural imperfections can be beneficial. A "less-ordered" or distorted manganese geometry, which can be considered a form of structural disorder, has been shown to be advantageous for stabilizing the active Mn(III) species in water oxidation catalysts. researchgate.netacs.org This structural flexibility allows the material to more easily accommodate the geometric changes associated with the different oxidation states of manganese during the catalytic cycle. Therefore, controlling the introduction of such "defects" or disordered domains through specific synthesis conditions is a viable strategy for enhancing reactivity.

Designing Novel this compound Materials through Structure-Property Guiding Principles

The knowledge gleaned from the interrelationships between synthesis, structure, and properties provides a clear framework for the rational design of new this compound materials with tailored functionalities.

A primary design principle involves the precise control of the manganese coordination environment. As established, tuning the coordination number, for example by controlled dehydration, can significantly boost catalytic activity. nih.gov This suggests that synthetic strategies aimed at creating specific, and often lower, coordination numbers at the active sites are a promising direction for developing more efficient catalysts.

Another key principle is the deliberate engineering of structural features that promote the formation and stabilization of the active Mn(III) state. This can be achieved by designing materials with inherent structural flexibility and asymmetric geometries around the manganese centers, mimicking the highly efficient biological Mn₄CaO₅ water-splitting cluster. researchgate.netacs.orgkaist.ac.kr Synthetic approaches that result in less-ordered or partially amorphous structures may be beneficial in this regard.

Furthermore, morphology and surface chemistry control are crucial design elements. The use of organic templates, solvents, or structure-directing agents during synthesis can be employed to create high-surface-area morphologies like nanosheets or porous frameworks, maximizing the exposure of active sites. google.comresearchgate.netrandallcygan.com Tailoring the surface to have a high density of features like dangling phosphate groups can enhance processes such as proton-coupled electron transfer. researchgate.net By integrating these principles, it is possible to move beyond serendipitous discovery and towards the targeted design of advanced this compound materials for specific catalytic and electrochemical applications.

Q & A

Q. What safety protocols are essential when handling manganese(III) compounds in hydrous syntheses?

  • Methodological Answer : Use NIOSH-approved respirators for dust/fume control, chemical-resistant gloves (e.g., nitrile), and fume hoods for wet chemistry. Monitor airborne Mn levels (<0.1 mg/m³ OSHA PEL). For waste disposal, precipitate Mn as MnO₂ using KMnO₄/NaOH before neutralization .

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